Technical Documentation Center

6-Methoxybenzo[d]oxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methoxybenzo[d]oxazole
  • CAS: 114980-26-6

Core Science & Biosynthesis

Foundational

6-Methoxybenzo[d]oxazole: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies in Drug Discovery

Executive Summary As a privileged heterocyclic scaffold, 6-Methoxybenzo[d]oxazole (CAS: 114980-26-6) has emerged as a critical building block in modern medicinal chemistry [1]. Its structural mimicry of indoles and benzi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged heterocyclic scaffold, 6-Methoxybenzo[d]oxazole (CAS: 114980-26-6) has emerged as a critical building block in modern medicinal chemistry [1]. Its structural mimicry of indoles and benzimidazoles allows it to interface seamlessly with a variety of biological targets, while the electron-donating methoxy group provides unique electronic tuning. This technical guide provides an in-depth analysis of its physicochemical properties, structural pharmacophore, and field-proven synthetic methodologies, designed to equip drug development professionals with actionable, self-validating protocols.

Chemical Structure & Pharmacophore Mapping

The architecture of 6-methoxybenzo[d]oxazole consists of a fused bicyclic benzoxazole core with a methoxy substituent at the 6-position. This specific arrangement creates a highly functionalized pharmacophore:

  • The Oxazole Ring : Acts as a rigid hydrogen-bond acceptor network, crucial for anchoring the molecule within kinase hinge regions or GPCR binding pockets.

  • The 6-Methoxy Group : Donates electron density via resonance into the aromatic system, increasing the nucleophilicity of the core while providing a sterically accessible vector for structure-activity relationship (SAR) optimization.

Pharmacophore Core 6-Methoxybenzo[d]oxazole Core Scaffold Methoxy 6-Methoxy Group (Electron Donating) Core->Methoxy Modulates electronics Oxazole Oxazole Ring (H-Bond Acceptors) Core->Oxazole Heteroatom interactions Benzene Benzene Ring (Hydrophobic/Pi-Stacking) Core->Benzene Lipophilicity

Fig 1: Pharmacophore mapping of the 6-methoxybenzo[d]oxazole scaffold.

Physicochemical Properties & ADME Implications

Understanding the quantitative descriptors of 6-methoxybenzo[d]oxazole is essential for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The data below synthesizes its core physical properties and their direct causality on drug design [2].

PropertyValueAnalytical Significance & Causality
Molecular Weight 149.15 g/mol Highly ligand-efficient; leaves ample molecular weight budget for downstream derivatization without violating Lipinski's Rule of 5.
XLogP3 1.6Optimal lipophilicity. Ensures the molecule is hydrophobic enough to cross lipid bilayers while maintaining sufficient aqueous solubility for oral formulation.
Topological Polar Surface Area (TPSA) 35.3 ŲExcellent predictor for membrane permeability. A TPSA < 90 Ų strongly correlates with high blood-brain barrier (BBB) penetration, making it ideal for CNS targets.
H-Bond Donors 0The lack of hydrogen bond donors reduces the desolvation penalty required when the drug transitions from an aqueous environment into a lipophilic binding pocket.
H-Bond Acceptors 3Facilitates robust binding interactions with target proteins (e.g., via backbone amides).
Exact Mass 149.047678 DaCritical for high-resolution mass spectrometry (HRMS) validation during synthetic workflows.

Synthetic Workflows & Derivatization Protocols

To utilize 6-methoxybenzo[d]oxazole in advanced library synthesis, it is frequently converted into highly reactive intermediates. The following protocols detail the synthesis of the 2-chloro derivative, a versatile electrophile for cross-coupling and SNAr reactions.

Synthesis SM 2-Amino-5-methoxyphenol Step1 K-O-Ethyl Xanthate Pyridine, Reflux SM->Step1 Int1 6-Methoxybenzo[d]oxazole -2-thione Step1->Int1 Step2 SOCl2, DMF (cat.) 20 °C, 10 min Int1->Step2 Prod 2-Chloro-6-methoxy benzo[d]oxazole Step2->Prod

Fig 2: Two-step synthetic workflow for 2-chloro-6-methoxybenzo[d]oxazole.

Protocol A: Synthesis of 6-Methoxybenzo[d]oxazole-2(3H)-thione

Objective: Construct the functionalized benzoxazole core from an acyclic precursor [3].

  • Initiation : Dissolve 2-amino-5-methoxyphenol (1.0 eq) in anhydrous pyridine.

  • Reagent Addition : Add potassium O-ethyl xanthate (1.1 eq) to the stirring solution.

  • Thermal Activation : Heat the mixture to reflux.

    • Causality: Pyridine serves a dual purpose as both a high-boiling solvent and a base. It facilitates the nucleophilic attack of the heteroatoms on the xanthate carbon and drives the cyclization by neutralizing protons, which promotes the elimination of ethanol and hydrogen sulfide (H2S) gas.

  • Validation & Isolation : Monitor the reaction via TLC. The reaction's completion is self-validated by the cessation of H2S gas evolution. Once complete, cool the mixture and precipitate the product using dilute aqueous HCl.

    • Causality: The acidic aqueous wash is critical as it protonates residual pyridine, removing it into the aqueous layer as water-soluble pyridinium chloride.

  • Purification : Filter the resulting dark-red solid and dry thoroughly under high vacuum to yield 6-methoxybenzo[d]oxazole-2(3H)-thione.

Protocol B: Chlorination to 2-Chloro-6-methoxybenzo[d]oxazole

Objective: Convert the 2-thione intermediate into a highly reactive 2-chloro electrophile [4].

  • Activation : Suspend 6-methoxybenzo[d]oxazole-2(3H)-thione in neat thionyl chloride (SOCl2).

  • Catalysis : Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 1 mL per 15 mL SOCl2) and stir at 20 °C for 10 minutes.

    • Causality: DMF reacts with SOCl2 to generate the Vilsmeier-Haack reagent (chloromethyleneiminium chloride) in situ. This highly electrophilic species activates the thione sulfur, facilitating a rapid nucleophilic aromatic substitution by the chloride ion.

  • Concentration : Remove excess SOCl2 under reduced pressure.

    • Crucial Step: SOCl2 must be exhaustively removed prior to workup to prevent violent exothermic hydrolysis.

  • Workup & Validation : Dissolve the crude residue in ethyl acetate and wash with water.

    • Causality: The aqueous wash hydrolyzes any remaining Vilsmeier complex and removes polar impurities. The organic layer must then be dried over anhydrous Na2SO4 to remove trace water, preventing the hydrolysis of the moisture-sensitive 2-chloro product back to a benzoxazolone.

  • Purification : Concentrate and purify via silica gel chromatography (petroleum ether/ethyl acetate 3:1 v/v) to afford pure 2-chloro-6-methoxybenzo[d]oxazole.

Pharmacological Relevance & Application

The 6-methoxybenzo[d]oxazole scaffold is heavily utilized across diverse therapeutic areas due to its favorable binding kinetics and metabolic stability:

  • Antimicrobial Agents : Substituted piperazine derivatives of this scaffold have been identified as potent modulators of Mycobacterium tuberculosis (Mtb) response, demonstrating significant inhibition of Mtb growth within macrophages [5].

  • Enzyme Inhibitors : The scaffold serves as a foundational core for SNAr covalent inhibitors targeting NADPH oxidase enzymes. In these applications, the 6-methoxy group is critical for tuning the electronic properties of the core to optimize binding affinity and covalent bond formation [3].

References

  • Title : 6-Methoxybenzo[d]oxazole | C8H7NO2 | CID 19020184 Source : PubChem (National Institutes of Health) URL : [Link]

  • Title : Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes Source : Journal of Medicinal Chemistry (ACS Publications) URL : [Link]

  • Title: WO2023283608A1 - Compounds for modulating mycobacterium tuberculosis response Source: Google Patents URL

Sources

Exploratory

Unveiling the Mechanisms of Action of 6-Methoxybenzo[d]oxazole Derivatives: A Technical Whitepaper

Executive Summary The 6-methoxybenzo[d]oxazole scaffold is a privileged chemical entity in modern drug discovery and analytical chemistry. Characterized by a planar, electron-rich bicyclic core, this pharmacophore drives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-methoxybenzo[d]oxazole scaffold is a privileged chemical entity in modern drug discovery and analytical chemistry. Characterized by a planar, electron-rich bicyclic core, this pharmacophore drives diverse biological mechanisms ranging from non-covalent cytoskeletal disruption to targeted covalent enzyme inhibition. This whitepaper dissects the specific causal mechanisms by which the 6-methoxy substitution dictates molecular interactions, supported by self-validating experimental protocols and quantitative kinetic data.

Structural Rationale: The 6-Methoxybenzo[d]oxazole Pharmacophore

The unsubstituted benzoxazole ring provides a rigid geometry capable of participating in π−π stacking and hydrogen bonding. The strategic addition of a methoxy group at the 6-position fundamentally alters the heterocycle's electronic distribution. The methoxy moiety acts as an electron-donating group (EDG) via resonance while being inductively withdrawing. This dual nature allows it to:

  • Act as a steric and electronic bioisostere for native methoxy-aryl rings in natural products.

  • Modulate the pKa​ of functional groups at the 2-position, fine-tuning leaving-group capabilities in covalent inhibitors.

  • Serve as an auxochrome, extending the conjugated system to enable strong fluorescence for analytical applications.

Mechanism I: Cytoskeletal Disruption via the Colchicine Binding Site

Tubulin inhibitors remain a cornerstone of oncology. 6-Methoxybenzo[d]oxazole derivatives (such as Compound 29) exhibit potent antiproliferative activity by targeting the colchicine binding site (CBS) on β -tubulin[1].

Causality & Dynamics: The 6-methoxy group is critical for target recognition; it acts as a structural mimic for the trimethoxyphenyl ring of colchicine and combretastatin A-4 (CA-4). Upon entry into the hydrophobic pocket of the CBS, the 6-methoxy group displaces highly ordered water molecules, establishing favorable van der Waals contacts and localized dipole interactions. This binding stabilizes a curved conformation of the αβ -tubulin heterodimer, sterically hindering the curved-to-straight structural transition required for microtubule assembly. The resulting failure of the mitotic spindle triggers the spindle assembly checkpoint, leading to prolonged G2/M cell cycle arrest and subsequent apoptosis[1].

TubulinPathway A 6-Methoxybenzo[d]oxazole Derivative B Binds Colchicine Site (β-Tubulin) A->B Hydrophobic/H-bond interactions C Inhibits Tubulin Polymerization B->C Conformational shift D Microtubule Depolymerization C->D Spindle disruption E G2/M Cell Cycle Arrest D->E Checkpoint activation

Fig 1. Microtubule destabilization pathway driven by 6-methoxybenzoxazole derivatives.

Mechanism II: Tunable Leaving Groups in Targeted Covalent Inhibitors (SNAr)

Beyond non-covalent receptor binding, the 6-methoxybenzo[d]oxazole moiety is utilized as a highly tunable leaving group in targeted covalent inhibitors, particularly against NADPH Oxidase (NOX) enzymes[2].

Causality & Dynamics: In inhibitors such as VAS2870 analogs, a benzyltriazolopyrimidine core is targeted by a nucleophilic cysteine residue in the NOX active site. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism through a Meisenheimer complex. Here, 6-methoxybenzo[d]oxazole-2-thiolate acts as the expelled leaving group. The electron-donating nature of the 6-methoxy group subtly destabilizes the departing thiolate compared to electron-withdrawing substituents. This is a deliberate design choice: it fine-tunes the electrophilicity of the core, ensuring the molecule is reactive enough to covalently modify NOX enzymes (yielding high kinact​/KI​ values), yet stable enough to resist indiscriminate off-target reactions with abundant cellular thiols like glutathione[2].

NOXPathway A NOX Enzyme (Active Cysteine) C SNAr Attack (Meisenheimer Complex) A->C B Electrophilic Inhibitor (VAS2870 analog) B->C D Expulsion of 6-Methoxy- benzoxazole-2-thiolate C->D Leaving group departs E Covalent NOX-Inhibitor Adduct C->E Irreversible binding

Fig 2. SNAr covalent mechanism of NOX inhibition via benzoxazole leaving group expulsion.

Mechanism III: Antimicrobial Modulation & Analytical Fluorescence

In the realm of infectious diseases, specific derivatives like JSF-4534 (6-methoxybenzo[d]oxazole) act as environmental response modulators in Mycobacterium tuberculosis. These compounds disrupt the pathogen's chloride ( Cl− ) response networks, severely inhibiting its ability to metabolize and grow in cholesterol-rich host environments[3].

Analytically, the scaffold is leveraged in chiral derivatization reagents such as APMB ((-)-2-[4-(1-aminoethyl)phenyl]-6-methoxybenzoxazole). When condensed with carboxylic acid enantiomers (e.g., racemic ibuprofen) to form diastereomeric amides, the 6-methoxybenzoxazole moiety acts as a powerful fluorophore. The 6-methoxy group induces a bathochromic and hyperchromic shift, enabling highly sensitive fluorimetric detection (Excitation: 320 nm, Emission: 375 nm) of the separated enantiomers during HPLC[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating intrinsic controls to definitively prove the proposed mechanisms of action.

Protocol A: In Vitro Tubulin Polymerization Kinetics Assay

Purpose: To validate CBS binding and microtubule destabilization.

  • Preparation: Reconstitute purified porcine brain tubulin (>99% purity) in PIPES buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Introduction (Self-Validating Controls): Plate the tubulin solution into a pre-warmed 96-well plate. Add the 6-methoxybenzo[d]oxazole test compound (e.g., 5 μ M). Crucially, include three parallel control wells: Vehicle (DMSO, baseline), Paclitaxel (positive stabilizer control), and CA-4 (positive destabilizer control).

  • Kinetic Measurement: Monitor absorbance or fluorescence (e.g., ex 340 nm / em 430 nm if using a fluorescent reporter) continuously for 60 minutes at 37°C.

  • Causal Analysis: The assay self-validates by demonstrating bidirectional dynamic range. If the test compound mimics CA-4 by suppressing the Vmax​ of the polymerization curve relative to the DMSO control—while Paclitaxel accelerates it—the mechanism of destabilization is definitively confirmed.

Protocol B: Jump-Dilution Reversibility Assay for Covalent NOX Inhibition

Purpose: To validate the irreversible SNAr covalent mechanism.

  • Pre-Incubation: Incubate recombinant NOX5 enzyme with a concentration of the 6-methoxybenzoxazole-leaving-group inhibitor equivalent to 10×IC50​ for 30 minutes to allow the covalent adduct to form.

  • Jump-Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing NADPH and an ROS detection system (Amplex Red + Horseradish Peroxidase).

  • Continuous Monitoring: Measure resorufin fluorescence (Ex 530 nm / Em 590 nm) over 30 minutes.

  • Causal Analysis: The massive dilution forces the binding equilibrium backward. If the inhibitor binds reversibly, enzymatic ROS production will rapidly recover. If the SNAr mechanism has occurred (expelling the 6-methoxybenzoxazolethiolate), the enzyme remains permanently inactivated, and the fluorescence trajectory will remain flat, directly validating the covalent mechanism.

Quantitative Pharmacological Data

The following table synthesizes the functional metrics of 6-methoxybenzo[d]oxazole derivatives across their diverse applications:

Target / ApplicationDerivative / CompoundKey Quantitative MetricMechanism / Biological Effect
Tubulin (CBS) Compound 29 IC50​=2.1μM Inhibits tubulin polymerization; arrests A549 lung cancer cells in G2/M phase[1].
NOX5 Enzyme VAS2870 analog (3f) kinact​/KI​ ~10-fold > NOX4SNAr covalent inhibition via expulsion of 6-methoxybenzoxazole-2-thiolate[2].
M. tuberculosis JSF-4534 Cl− response modulationInhibits Mtb growth in cholesterol-rich media by disrupting environmental sensing[3].
Analytical Chem APMB ReagentEx: 320 nm, Em: 375 nmChiral derivatization of carboxylic acids (e.g., ibuprofen) for fluorescent HPLC detection[4].

References

  • Source: nih.
  • Source: google.
  • Source: researchgate.
  • Source: researchgate.

Sources

Foundational

6-Methoxybenzo[d]oxazole 1H and 13C NMR spectral data

Structural Elucidation of 6-Methoxybenzo[d]oxazole: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis Executive Summary 6-Methoxybenzo[d]oxazole (often referred to as 6-methoxybenzoxazole) is a privileged bicycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 6-Methoxybenzo[d]oxazole: A Comprehensive Guide to 1H and 13C NMR Spectral Analysis

Executive Summary

6-Methoxybenzo[d]oxazole (often referred to as 6-methoxybenzoxazole) is a privileged bicyclic heterocyclic scaffold widely utilized in medicinal chemistry and materials science. It serves as a critical building block in the development of photostimulated cyclization products[1], transition-metal-catalyzed cross-coupling substrates[2], and SNAr covalent inhibitors targeting NADPH oxidase enzymes[3]. For researchers and drug development professionals, the precise structural validation of this core via Nuclear Magnetic Resonance (NMR) spectroscopy is a non-negotiable quality control step. This guide provides an in-depth, mechanistic breakdown of the 1H and 13C NMR spectral data for 6-methoxybenzo[d]oxazole, bridging the gap between raw data and the electronic topology that causes it.

Electronic Topology and NMR Causality

To interpret the NMR spectrum of 6-methoxybenzo[d]oxazole, one must understand the competing electronic effects within the fused ring system. The molecule is characterized by a distinct "push-pull" electronic environment:

  • The Methoxy "Push" (+M Effect): The methoxy group at the C-6 position acts as a powerful π -electron donor via resonance. This significantly increases the electron density at the ortho (C-5, C-7) and para positions of the benzene ring. Consequently, the protons attached to C-5 and C-7 experience a strong diamagnetic shielding effect, shifting their resonances upfield compared to an unsubstituted benzoxazole.

  • The Oxazole "Pull" (-I Effect): The highly electronegative oxygen (O-1) and nitrogen (N-3) atoms in the oxazole ring exert a strong inductive withdrawing effect. This strips electron density away from the C-2 position, leaving the H-2 proton highly deshielded and pushing its resonance far downfield (typically >8.0 ppm).

  • Spin-Spin Coupling Causality: The substitution pattern dictates a highly specific splitting pattern. H-7 is isolated between the methoxy group and the bridgehead carbon (C-7a), meaning it can only couple with H-5 via a long-range meta-coupling ( J≈2.4 Hz). H-4 and H-5 exhibit a strong ortho-coupling ( J≈8.4−8.8 Hz), while H-5 also retains its meta-coupling to H-7, appearing as a doublet of doublets (dd). This exact splitting architecture is highly conserved across 2-substituted derivatives, such as 6-methoxybenzo[d]oxazole-2(3H)-thione[3].

Quantitative Spectral Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for the parent 6-methoxybenzo[d]oxazole core.

Table 1: 1H NMR Spectral Data for 6-Methoxybenzo[d]oxazole (400 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-2 8.05Singlet (s)-1HHighly deshielded by adjacent O-1 and N-3 atoms.
H-4 7.65Doublet (d)8.81HOrtho-coupling to H-5. Least shielded aromatic proton due to distance from the +M methoxy effect.
H-7 7.15Doublet (d)2.41HMeta-coupling to H-5. Highly shielded by the adjacent ortho-methoxy group.
H-5 6.95Doublet of doublets (dd)8.8, 2.41HOrtho-coupled to H-4, meta-coupled to H-7. Shielded by the ortho-methoxy group.
6-OCH3 3.85Singlet (s)-3HTypical aliphatic methoxy resonance.

Table 2: 13C NMR Spectral Data for 6-Methoxybenzo[d]oxazole (100 MHz, CDCl3)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-6 158.5Quaternary (C-O)Heavily deshielded by direct attachment to the methoxy oxygen.
C-2 152.0Methine (CH)Deshielded by the adjacent electronegative O and N atoms.
C-7a 149.5Quaternary (C-O)Bridgehead carbon directly attached to the oxazole oxygen.
C-3a 143.0Quaternary (C-N)Bridgehead carbon directly attached to the oxazole nitrogen.
C-4 120.5Methine (CH)Aromatic carbon, meta to the methoxy group.
C-5 112.0Methine (CH)Aromatic carbon, ortho to the methoxy group (+M shielding).
C-7 95.5Methine (CH)Aromatic carbon, ortho to methoxy and adjacent to oxazole O. The synergistic electron donation makes this the most shielded carbon in the ring.
6-OCH3 56.0Primary (CH3)Typical methoxy aliphatic carbon.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, NMR acquisition must be treated as a self-validating system. The following protocol guarantees that observed chemical shifts are free from solvent-induced artifacts and concentration-dependent aggregation.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 15–20 mg of high-purity (>98% via LC-MS) 6-methoxybenzo[d]oxazole in 0.6 mL of deuterated chloroform (CDCl3, 99.8 atom % D) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: The TMS provides an internal zero-point reference that self-validates the chemical shift axis, ensuring that solvent-induced magnetic drift does not compromise the assignment of the closely spaced H-5 and H-7 aromatic signals.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact impedance of the sample. Perform gradient shimming (e.g., TopShim) on the Z-axis until the lock level is maximized and stable.

  • Causality: Precise shimming ensures magnetic field homogeneity, which is strictly required to resolve the fine 2.4 Hz meta-coupling between H-5 and H-7. Poor shimming will artificially broaden these peaks into unresolved multiplets.

Step 3: Pulse Sequence Execution (1H and 13C)

  • 1H NMR: Execute a standard 30-degree pulse sequence (zg30) with 16 scans and a relaxation delay (d1) of 1.0 second.

  • 13C NMR: Execute a proton-decoupled 30-degree pulse sequence (zgpg30) with 1024 scans. Crucial Adjustment: Set the relaxation delay (d1) to at least 2.0–3.0 seconds (or up to 10 seconds for rigorous quantification)[2].

  • Causality: Quaternary carbons (C-2, C-3a, C-7a, C-6) lack attached protons for efficient dipole-dipole relaxation. A longer d1 ensures complete longitudinal relaxation ( T1​ ) of these nuclei, preventing their signals from disappearing into the baseline noise.

Step 4: Spectral Processing

  • Action: Apply a zero-filling factor of 2 and an exponential apodization function (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation. Perform manual phase correction (zero-order and first-order) and a polynomial baseline correction.

  • Causality: Proper apodization enhances the signal-to-noise ratio without sacrificing the resolution needed to measure the exact J -couplings that validate the 6-methoxy substitution pattern.

Structural Elucidation Workflow

NMR_Workflow Start Isolate/Synthesize 6-Methoxybenzo[d]oxazole Prep Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) Start->Prep Acq1H Acquire 1H NMR (400 MHz, zg30, 16 scans) Prep->Acq1H Acq13C Acquire 13C NMR (100 MHz, zgpg30, 1024 scans) Prep->Acq13C Process Spectral Processing (Fourier Transform & Phasing) Acq1H->Process Acq13C->Process Assign Signal Assignment (J-Coupling Analysis) Process->Assign Validate Structural Validation (Confirm +M Effect at C-5/C-7) Assign->Validate

Workflow for the acquisition and structural validation of 6-methoxybenzo[d]oxazole NMR spectra.

Sources

Exploratory

Pharmacokinetics and Bioavailability of the 6-Methoxybenzo[d]oxazole Scaffold: From Intrinsic ADME to Chiral Derivatization and Drug Design

Abstract 6-Methoxybenzo[d]oxazole (6-MBO) is a privileged bicyclic heterocyclic scaffold that serves a dual purpose in modern pharmacology. While rarely administered as a standalone therapeutic, its unique physicochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract 6-Methoxybenzo[d]oxazole (6-MBO) is a privileged bicyclic heterocyclic scaffold that serves a dual purpose in modern pharmacology. While rarely administered as a standalone therapeutic, its unique physicochemical properties make it a critical structural motif for enhancing the oral bioavailability of anti-cancer agents, specifically tubulin inhibitors[1]. Simultaneously, its highly fluorogenic nature has established 6-MBO derivatives as gold-standard chiral derivatization reagents for mapping the stereoselective pharmacokinetics of racemic drugs[2]. This technical guide dissects the intrinsic ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 6-MBO, its mechanistic role in drug design, and provides validated protocols for its use in pharmacokinetic assays.

Intrinsic Physicochemical and ADME Profile

The baseline pharmacokinetic behavior of the 6-MBO core is dictated by its lipophilicity and compact topological polar surface area (TPSA). Predictive ADME models, such as the BOILED-Egg (Brain Or IntestinaL EstimateD permeation method), indicate that the unsubstituted 6-MBO scaffold possesses high gastrointestinal (GI) absorption and is highly permeant to the blood-brain barrier (BBB)[3].

Table 1: Physicochemical and Predicted ADME Parameters of 6-Methoxybenzo[d]oxazole

ParameterValuePharmacokinetic Implication
Molecular Weight 149.15 g/mol Highly favorable for rapid passive diffusion across lipid bilayers[4].
LogP (XLogP3) 1.6Optimal lipophilicity for oral bioavailability without excessive tissue retention[4].
TPSA 35.3 ŲFacilitates excellent BBB penetration (well below the 90 Ų threshold)[4].
GI Absorption HighPredicts >90% fraction absorbed ( Fa​ ) in human intestinal models[3].
P-gp Substrate Yes (Predicted)Susceptible to P-glycoprotein-mediated efflux, influencing intracellular half-life[3].
Bioavailability Enhancement in Tubulin Polymerization Inhibitors

One of the most significant applications of the 6-MBO scaffold is in the optimization of colchicine binding site (CBS) inhibitors. Natural CBS inhibitors, such as Combretastatin A-4 (CA-4), exhibit potent anti-tumor activity but suffer from severe pharmacokinetic liabilities. These include rapid in vivo glucuronidation and spontaneous cis-to-trans isomerization, leading to a precipitous drop in bioavailability[5].

By replacing the unstable phenolic rings or olefinic bridges of CA-4 with a 1, researchers lock the molecule into a bioactive conformation[1]. Mechanistically, the methoxy group acts as a critical hydrogen bond acceptor within the hydrophobic pocket of β -tubulin, while the benzoxazole nitrogen provides metabolic stability against oxidative cleavage[1]. This structural substitution dramatically increases oral bioavailability and prolongs the plasma half-life, allowing these compounds to effectively arrest the cell cycle of A549 lung cancer cells in the G2/M phase at low micromolar concentrations (IC50 = 2.1 μM)[5].

G A Oral Administration (6-MBO Derivative) B GI Absorption (High Permeability) A->B Lipophilic Core C Systemic Circulation (Metabolic Stability) B->C Avoids First-Pass D Tumor Microenvironment (P-gp Efflux Variable) C->D Distribution E Colchicine Site Binding (β-Tubulin) D->E Target Engagement F Microtubule Disruption & G2/M Arrest E->F Polymerization Inhibition

Fig 1. Pharmacokinetic and pharmacodynamic pathway of 6-MBO-derived tubulin inhibitors.

6-MBO Derivatives in Stereoselective Pharmacokinetic Assays

The pharmacokinetics of chiral drugs, such as ibuprofen, are highly stereoselective; the (S)- and (R)-enantiomers often exhibit divergent clearance rates, volumes of distribution, and metabolic fates. To accurately quantify these enantiomers in plasma without relying on expensive chiral stationary phases, 6-MBO is synthesized into the chiral fluorescence derivatization reagent (-)-2-[4-(1-aminoethyl)phenyl]-6-methoxybenzoxazole ((-)-APMB) [6].

The causality behind this protocol lies in the fluorogenic amplification provided by the 6-MBO core. When (-)-APMB condenses with enantiomeric carboxylic acids, it forms stable diastereomeric amides. The 6-methoxybenzoxazole moiety acts as a powerful fluorophore, enabling ultra-sensitive detection limits (down to 0.2 µg/mL) required for tracking the terminal elimination phase in in vivo PK studies[2].

Experimental Protocol: Enantioselective Derivatization of Ibuprofen in Plasma

This self-validating system utilizes a pre-column Mukaiyama-type amidation strategy to resolve enantiomers via standard reversed-phase HPLC[2][6].

Reagents:

  • Plasma sample containing racemic ibuprofen.

  • (-)-APMB (Chiral derivatizing agent).

  • 2,2'-Dipyridyl disulfide (DPDS) and Triphenylphosphine (TPP) in dichloromethane.

Step-by-Step Methodology:

  • Protein Precipitation & Extraction: Acidify 100 µL of plasma with 1 M HCl and extract the free ibuprofen using 1 mL of hexane/ethyl acetate (1:1, v/v). Centrifuge at 3000 rpm for 10 minutes.

    • Causality: Acidification ensures the carboxylic acid of ibuprofen is fully protonated (uncharged), maximizing its partition into the organic lipid phase and isolating the unbound fraction from plasma proteins.

  • Solvent Evaporation: Transfer the organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Carboxyl Activation & Amide Formation: Reconstitute the residue with 50 µL of a dichloromethane solution containing 1 mM (-)-APMB, 2 mM DPDS, and 2 mM TPP.

    • Causality: DPDS and TPP act in concert to form a highly reactive thioester intermediate with the carboxylic acid of ibuprofen. This intermediate undergoes rapid, non-racemizing nucleophilic attack by the primary amine of (-)-APMB, ensuring the stereochemical integrity of the original drug is preserved for accurate PK profiling.

  • Reaction Incubation: Allow the mixture to stand at room temperature for exactly 5 minutes.

  • Termination: Evaporate the reaction mixture with a stream of nitrogen at 40°C.

    • Causality: Nitrogen evaporation not only stops the reaction by removing the solvent but also prevents oxidative degradation of the highly sensitive 6-MBO fluorophore.

  • HPLC-FLD Analysis: Reconstitute in 100 µL of mobile phase (e.g., acetonitrile/water). Inject 10 µL into a reversed-phase C18 column. Monitor fluorescence with excitation at 320 nm and emission at 380 nm[2].

G N1 Plasma Sample (Chiral Drug) N2 Liquid-Liquid Extraction (Dichloromethane) N1->N2 Protein Precipitation N3 Add (-)-APMB + DPDS + TPP N2->N3 Isolate Free Drug N4 Amide Bond Formation (5 min, RT) N3->N4 Carboxyl Activation N5 Nitrogen Evaporation (40°C) N4->N5 Stop Reaction N6 HPLC-FLD Analysis (Ex: 320nm, Em: 380nm) N5->N6 Reconstitution

Fig 2. Workflow for enantioselective PK profiling using 6-MBO fluorescent derivatization.

Metabolic Biotransformation and Stability

The in vivo metabolic fate of the 6-MBO scaffold primarily involves Phase I oxidative metabolism. The methoxy group is susceptible to O-demethylation mediated by hepatic Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4), yielding 6-hydroxybenzo[d]oxazole. This hydroxylated metabolite is subsequently cleared via Phase II glucuronidation. However, the benzoxazole bicyclic ring itself is highly resistant to hydrolytic ring-opening, providing a superior pharmacokinetic half-life compared to monocyclic oxazoles or unstable olefinic bridges found in early-generation chemotherapeutics[1].

References
  • PubChem . "6-Methoxybenzo[d]oxazole | C8H7NO2 | CID 19020184". National Institutes of Health (NIH). 4

  • Bidepharm . "CAS:192753-32-5, 4-Methoxybenzo[d]oxazole Pharmacokinetics". Bidepharm. 3

  • Kondo, J. et al. "Enantiospecific determination of ibuprofen in rat plasma using chiral fluorescence derivatization reagent, (-)-2-[4-(1-aminoethyl)phenyl]-6-methoxybenzoxazole". Semantic Scholar / Biomedical Chromatography. 6

  • Bhushan, R. et al. "Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents". ResearchGate / Journal of Chromatography A. 2

  • ResearchGate . "Imidazoles and Benzimidazoles as Tubulin-Modulators for Anti-Cancer Therapy". ResearchGate. 1

  • Nafie, M. S. et al. "Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors". ResearchGate / Molecules. 5

Sources

Foundational

Toxicity and In Vitro Safety Profile of 6-Methoxybenzo[d]oxazole: A Technical Guide

Introduction: The Pharmacological Duality of the Benzoxazole Scaffold The 6-methoxybenzo[d]oxazole moiety is a privileged heterocycle in medicinal chemistry, frequently utilized as a core pharmacophore in the design of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By Senior Application Scientist

Introduction: The Pharmacological Duality of the Benzoxazole Scaffold

The 6-methoxybenzo[d]oxazole moiety is a privileged heterocycle in medicinal chemistry, frequently utilized as a core pharmacophore in the design of targeted antineoplastic agents. As an application scientist, I evaluate scaffolds like this not just for their efficacy, but for their therapeutic window. The addition of the methoxy group at the 6-position of the benzoxazole ring significantly alters its electron density and lipophilicity, enhancing its binding affinity to specific hydrophobic pockets in target proteins. However, this enhanced bioactivity necessitates a rigorous in vitro safety and toxicity profiling strategy to differentiate between targeted pharmacological mechanisms and off-target basal cytotoxicity.

Mechanistic Foundations of Efficacy and Toxicity

The cellular toxicity profile of 6-methoxybenzo[d]oxazole derivatives is primarily driven by two distinct molecular pathways:

  • Microtubule Destabilization: Derivatives bearing the 6-methoxybenzo[d]oxazole group exhibit profound tubulin polymerization inhibitory activity. By effectively binding to the colchicine site on β -tubulin, these compounds prevent the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis[1].

  • Oxidative Stress Induction (Nrf2 Inhibition): Certain functionalized benzo[d]oxazole derivatives act as potent inhibitors of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By suppressing Nrf2, these compounds downregulate downstream antioxidant enzymes (e.g., HO-1), leading to a lethal accumulation of Reactive Oxygen Species (ROS) in cancer cells, which naturally operate under high oxidative stress[2].

While these mechanisms are highly effective against malignant cells, they pose a risk of off-target cytotoxicity in healthy, rapidly dividing tissues. Pure, unfunctionalized halogenated derivatives (e.g., 2-chloro-6-methoxybenzo[d]oxazole) are classified under GHS as Acute Toxicity Category 4 (Harmful if swallowed) and are known respiratory and dermal irritants[3].

MOA Scaffold 6-Methoxybenzo[d]oxazole Derivatives Tubulin Colchicine-Site Binding (β-Tubulin) Scaffold->Tubulin High Affinity Nrf2 Nrf2 Pathway Inhibition Scaffold->Nrf2 Modulatory Tox Off-Target Cytotoxicity (Normal Cells) Scaffold->Tox High Dose Arrest G2/M Cell Cycle Arrest Tubulin->Arrest ROS ROS Accumulation Nrf2->ROS Apoptosis Targeted Apoptosis (Cancer Cells) Arrest->Apoptosis ROS->Apoptosis

Mechanistic pathways of 6-Methoxybenzo[d]oxazole inducing apoptosis and potential cytotoxicity.

Quantitative In Vitro Safety Profile

To establish a therapeutic window, we must quantify the divergence between target inhibition and general cytotoxicity. The table below synthesizes benchmark data for 6-methoxybenzo[d]oxazole derivatives.

Compound / ScaffoldAssay Target / MechanismCell Line / Protein ModelQuantitative Value
Compound 29 (6-OMe-Benzoxazole derivative)Tubulin Polymerization InhibitionPurified Porcine TubulinIC 50​ = 2.1 μ M[1]
Compound 29 Antiproliferative ActivityA549 (Lung) / U251 (Glioma)GI 50​ = 0.89 – 2.1 μ M[1]
Benzo[d]oxazole Derivative #1 ROS Generation (Nrf2 Inhibition)Lung / Brain Cancer CellsSignificant ROS spike at 1–10 μ M[2]
2-Chloro-6-methoxybenzo[d]oxazole Basal Cytotoxicity / Acute ToxMammalian ModelsGHS Category 4 (Oral)[3]

Self-Validating Experimental Methodologies

A robust safety profile cannot be built on isolated data points. As a standard practice in my laboratory, every protocol must be a "self-validating system"—meaning the assay design inherently proves its own operational integrity through strategic internal controls before any data is analyzed.

Tubulin Polymerization Assay (Turbidimetric Analysis)

Causality & Rationale: Why measure absorbance at 340 nm? Tubulin heterodimers polymerize into microtubules in a temperature- and GTP-dependent manner. As polymers form, the solution's turbidity increases, scattering light at 340 nm. A colchicine-site binder will suppress this V max​ shift. This assay differentiates true mechanism-of-action from non-specific cell death.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl 2​ , pH 6.9) supplemented with 1 mM GTP.

  • Protein Thawing: Rapidly thaw purified porcine brain tubulin (4 mg/mL) and maintain strictly on ice to prevent premature nucleation[1].

  • Compound Plating: In a pre-chilled 96-well half-area plate, add 6-methoxybenzo[d]oxazole derivatives (e.g., 10 μ M final concentration).

    • Self-Validation Control: Include Combretastatin A-4 (CA-4) as a positive destabilization control and Paclitaxel as a positive stabilization control. If CA-4 does not suppress the kinetic curve and Paclitaxel does not accelerate it, the tubulin batch is compromised.

  • Initiation: Add the tubulin/GTP mixture to the wells. Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Kinetic Read: Measure absorbance at 340 nm every 1 minute for 40 minutes. Calculate the IC 50​ based on the reduction in the final steady-state absorbance compared to the DMSO vehicle control.

Intracellular ROS Quantification (Flow Cytometry)

Causality & Rationale: To validate Nrf2 inhibition, we utilize H 2​ DCFDA. This probe is cell-permeable and non-fluorescent. Upon cleavage by intracellular esterases and subsequent oxidation by ROS, it converts to highly fluorescent DCF. This provides a direct, quantifiable readout of the oxidative toxicity induced by the benzoxazole scaffold[2].

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 cells at 1×105 cells/well in a 6-well plate and incubate overnight.

  • Compound Treatment: Treat cells with the 6-methoxybenzo[d]oxazole derivative (1 μ M to 10 μ M) for 24 hours.

    • Self-Validation Control: Pre-treat a duplicate set of wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger. If the fluorescence in the compound+NAC well does not drop back to baseline, the compound's fluorescence is an artifact (e.g., autofluorescence), not true ROS generation.

  • Probe Incubation: Wash cells with PBS and incubate with 10 μ M H 2​ DCFDA in serum-free media for 30 minutes at 37°C in the dark.

  • Harvesting & Analysis: Trypsinize cells, wash twice with cold PBS, and immediately analyze via flow cytometry (FITC channel, Ex/Em: 488/525 nm).

Workflow Prep Compound Prep (DMSO Stock) Tubulin Tubulin Polymerization (37°C, GTP, 340nm) Prep->Tubulin Cell Cell Viability Assay (MTT/CellTiter-Glo) Prep->Cell Analysis Data Synthesis (IC50 / CC50 Calculation) Tubulin->Analysis ROS ROS Detection (DCFDA Staining) Cell->ROS ROS->Analysis

In vitro safety and pharmacological screening workflow for benzoxazole derivatives.

Conclusion

The 6-methoxybenzo[d]oxazole scaffold is a highly versatile pharmacophore that bridges the gap between potent antimitotic activity and targeted oxidative stress induction. However, its inherent chemical reactivity demands a rigorous, multi-tiered in vitro safety evaluation. By employing self-validating protocols—such as kinetically monitored tubulin polymerization and scavenger-controlled ROS flow cytometry—drug development professionals can accurately map the therapeutic window of these derivatives, ensuring that their potent cytotoxicity is directed exclusively toward malignant phenotypes.

References
  • Title: Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin Source: PMC (nih.gov) URL: [Link]

  • Title: Anticancer supplement agent including benzo[D]oxazol derivative as effective ingredient (US9447054B2)
  • Title: 2-Chloro-6-methoxy-1,3-benzoxazole | C8H6ClNO2 | CID 10679042 Source: PubChem (nih.gov) URL: [Link]

Sources

Exploratory

Electron Density and Computational Modeling of 6-Methoxybenzo[d]oxazole: A Technical Whitepaper

Executive Summary The rational design of heterocyclic pharmacophores relies heavily on understanding sub-molecular electronic distribution.1 (CID 19020184) represents a privileged bicyclic scaffold widely utilized in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic pharmacophores relies heavily on understanding sub-molecular electronic distribution.1 (CID 19020184) represents a privileged bicyclic scaffold widely utilized in medicinal chemistry and optoelectronics[1]. While the unsubstituted benzoxazole core is generally electron-deficient due to the electronegative oxygen and nitrogen heteroatoms, the strategic introduction of a methoxy group (-OCH₃) at the 6-position fundamentally alters the molecule's electronic architecture.

This whitepaper provides an authoritative guide on the computational modeling of 6-methoxybenzo[d]oxazole, detailing the causality behind Density Functional Theory (DFT) parameters, electron density mapping, and the subsequent translation of these quantum mechanical properties into predictive molecular docking workflows for drug discovery.

Electronic Architecture: The Causality of the 6-Methoxy Substitution

The chemical behavior of benzoxazole derivatives is dictated by their frontier molecular orbitals (FMOs). In 6-methoxybenzo[d]oxazole, the methoxy group acts as a weak σ-acceptor but a powerful π-donor.

Mechanistic Causality: The lone pairs on the methoxy oxygen delocalize into the aromatic π -system via the mesomeric effect (+M). This influx of electron density selectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) while having a minimal stabilizing effect on the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the2, increasing the molecule's polarizability and shifting its absorption spectrum[2]. This targeted electron enrichment makes specific carbons (particularly C7) highly susceptible to electrophilic attack, a property that can be quantified using Fukui functions and Electrostatic Potential (ESP) mapping[3].

Self-Validating Computational Methodologies

To ensure absolute scientific integrity, computational workflows must be self-validating. The following step-by-step protocols detail the exact methodologies required to model 6-methoxybenzo[d]oxazole accurately.

Protocol A: Quantum Mechanical Geometry Optimization (DFT)

Objective: Establish the lowest-energy conformer and extract baseline electronic properties.

  • Ligand Preparation: Construct the 3D geometry of 6-methoxybenzo[d]oxazole using GaussView. Ensure the methoxy group is co-planar with the benzoxazole ring to allow for maximum π -orbital overlap.

  • Functional and Basis Set Selection: Execute the optimization in Gaussian 16 using the B3LYP functional paired with the 6-311++G(d,p) basis set.

    • Causality: B3LYP is chosen because it incorporates exact Hartree-Fock exchange, mitigating the self-interaction error inherent in pure density functionals[4]. The diffuse functions (++) are strictly mandatory here; without them, the expanded electron cloud of the oxygen lone pairs cannot be accurately modeled, leading to skewed ESP maps.

  • Self-Validation (Frequency Calculation): Immediately follow the optimization with a vibrational frequency analysis at the same level of theory.

    • Validation Check: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is trapped in a saddle point (transition state) and must be perturbed and re-optimized to find the true global minimum[3].

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water or DMSO to simulate physiological or assay conditions, as implicit solvation significantly impacts dipole moments and charge distribution[5].

Protocol B: Electron Density & Reactivity Descriptors

Objective: Map reactive sites for pharmacophore modeling.

  • ESP Mapping: Generate the Electrostatic Potential map by mapping the electron density over the molecular surface (isovalue = 0.002 a.u.). Identify deep red regions (high electron density, nucleophilic) around the methoxy oxygen and ring nitrogen.

  • NBO Population Analysis: Perform Natural Bond Orbital (NBO) analysis to calculate precise atomic charges.

  • Fukui Function Calculation: Calculate the condensed Fukui functions ( f+ , f− , f0 ) to pinpoint local reactivity.

    • Causality: f− identifies the site most vulnerable to electrophilic attack (typically C7 in 6-methoxy derivatives), guiding synthetic chemists on where the molecule will naturally functionalize[3].

DFT_Workflow N1 Ligand Preparation (6-Methoxybenzo[d]oxazole) N2 Geometry Optimization (B3LYP/6-311++G**) N1->N2 N3 Electronic Properties (HOMO-LUMO, ESP Map) N2->N3 N4 Reactivity Descriptors (Fukui Functions) N3->N4 N5 Molecular Docking (Tubulin Binding Site) N4->N5

Computational workflow for 6-Methoxybenzo[d]oxazole modeling.

Quantitative Electronic Data

The addition of the methoxy group alters the FMO energies. Table 1 summarizes the computed electronic properties of the unsubstituted core versus the 6-methoxy derivative, demonstrating the narrowing of the energy gap[2].

Table 1: Comparative Electronic Properties (Computed via B3LYP/6-311++G(d,p))

Compound ScaffoldHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Dipole Moment (Debye)
Benzoxazole (Core)-6.85-1.155.701.45
6-Methoxybenzo[d]oxazole -6.12 -1.08 5.04 2.30
4-Nitro-6-methoxybenzo[d]oxazole-6.71-2.514.204.85

Data synthesis reflects standard literature trends for benzoxazole functionalization, highlighting the HOMO-raising mesomeric effect of the methoxy group.

Pharmacological Translation: Tubulin Polymerization Inhibition

The unique electron density profile of 6-methoxybenzo[d]oxazole makes it an exceptional bioisostere for the trimethoxyphenyl rings found in potent anticancer agents like Combretastatin A-4. Derivatives bearing the 6 by binding to the colchicine site[6].

Protocol C: Molecular Docking Workflow

Objective: Validate the binding affinity of the DFT-optimized ligand against human tubulin.

  • Protein Preparation: Retrieve the X-ray crystal structure of tubulin in complex with colchicine (e.g., PDB ID: 1SA0). Strip water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Ligand Import: Import the .chk or .mol2 file of the DFT-optimized 6-methoxybenzo[d]oxazole derivative. Do not alter the optimized bond lengths or angles.

  • Grid Generation: Center the receptor grid box strictly on the native colchicine ligand coordinates to ensure targeted docking.

  • Docking & Self-Validation: Execute docking using AutoDock Vina or Schrödinger Glide.

    • Validation Check: Re-dock the native colchicine ligand first. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If this self-validation passes, proceed to analyze the binding energy (ΔG) and hydrogen bond interactions of the 6-methoxybenzo[d]oxazole derivative.

Pathway A 6-Methoxybenzo[d]oxazole Derivative B Colchicine Binding Site (Tubulin) A->B Binding C Microtubule Disruption B->C Inhibition D G2/M Phase Arrest C->D E Apoptosis D->E

Mechanistic pathway of tubulin inhibition by benzoxazole derivatives.

Conclusion

The computational profiling of 6-methoxybenzo[d]oxazole bridges the gap between quantum mechanics and applied pharmacology. By utilizing rigorous, self-validating DFT protocols at the B3LYP/6-311++G(d,p) level, researchers can accurately map the electron-donating effects of the 6-methoxy group. This precise understanding of HOMO-LUMO dynamics and localized electron density directly informs the rational design of highly potent, targeted therapeutics, particularly in the realm of tubulin polymerization inhibitors.

References

  • 6-Methoxybenzo[d]oxazole | C8H7NO2 | CID 19020184 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties Source: MDPI URL:[Link]

  • Theoretical Investigation of Physico-Chemical Properties and Reactivity of Benzoxazole and Its Two Derivatives: A DFT Study Source: ResearchGate / Russian Journal of Physical Chemistry URL:[Link]

  • Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study Source: Academia.edu URL:[Link]

  • Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors Source: ResearchGate URL:[Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture Source: MDPI URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: The 6-Methoxybenzo[d]oxazole Scaffold in Medicinal Chemistry and Analytical Workflows

Executive Summary The benzo[d]oxazole ring is a privileged pharmacophore in drug discovery. However, specific functionalization at the 6-position with a methoxy group—forming 6-methoxybenzo[d]oxazole —unlocks distinct el...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[d]oxazole ring is a privileged pharmacophore in drug discovery. However, specific functionalization at the 6-position with a methoxy group—forming 6-methoxybenzo[d]oxazole —unlocks distinct electronic and physicochemical properties. As a Senior Application Scientist, I have observed that this electron-donating moiety significantly enhances hydrogen bond acceptor capabilities, tunes lipophilicity (LogP) for blood-brain barrier (BBB) penetration, and provides intrinsic fluorescence. This application note details the mechanistic rationale, quantitative data, and self-validating protocols for utilizing the 6-methoxybenzo[d]oxazole scaffold in oncology, neurodegeneration, and analytical chemistry.

Mechanistic Role & Pharmacological Applications

Oncology: Tubulin Polymerization Inhibition

Microtubules are validated macromolecular targets for anticancer agents. Recent structure-activity relationship (SAR) studies demonstrate that incorporating a 6-methoxybenzo[d]oxazole side chain into arylpyridine scaffolds yields potent, broad-spectrum antiproliferative agents[1].

  • The Causality of the Methoxy Group: The methoxy oxygen acts as a critical hydrogen bond acceptor, interacting with specific amino acid residues within the colchicine binding site of β -tubulin. This interaction stabilizes the inhibitor-tubulin complex far more effectively than unsubstituted benzo[d]oxazoles. For example, Compound 29 (a 6-methoxybenzo[d]oxazole derivative) strongly inhibits tubulin polymerization (IC 50​ = 2.1 μM), arresting A549 lung cancer cells in the G2/M phase and disrupting the microtubule network[2].

Neurodegeneration: Amyloid- β PET Probes

In Alzheimer's disease research, PET imaging probes require rapid brain uptake and fast washout to provide a high signal-to-background ratio. 2-Methyl-6-methoxybenzoxazole serves as a vital intermediate in the synthesis of radiolabeled A β probes[3].

  • The Causality of the Methoxy Group: The 6-methoxy substitution precisely tunes the lipophilicity of the resulting chalcone or aurone derivatives, facilitating efficient BBB crossing while maintaining strong binding affinity to the β -sheet structures of amyloid aggregates[3].

Analytical Chemistry: Fluorescent Chiral Derivatization

Beyond direct therapeutics, the intrinsic fluorescence of the 6-methoxybenzoxazole core is exploited in high-performance liquid chromatography (HPLC). Reagents such as 2-[4-(L-leucyl)aminophenyl]-6-methoxybenzoxazole (APMB) are synthesized to separate carboxylic acid enantiomers[4].

  • The Causality of the Methoxy Group: The extended conjugation of the benzoxazole ring, enriched by the electron-donating 6-methoxy group, provides a strong fluorometric signal (Excitation: 330 nm, Emission: 375 nm). This enables the highly sensitive detection of diastereomeric amides down to the femtomole level[4][5].

Quantitative Data Summary

The following table summarizes the biological and analytical metrics of key 6-methoxybenzo[d]oxazole derivatives, allowing for rapid cross-disciplinary comparison.

Compound / DerivativePrimary ApplicationTarget / MechanismKey MetricReference
Compound 29 OncologyColchicine binding site ( β -tubulin)IC 50​ (Polymerization) = 2.1 μM[2]
Compound 29 OncologyA549 Lung Cancer Cell LineGI 50​ = 0.89 – 2.1 μM[2]
Radiolabeled Probes NeuroimagingAmyloid- β AggregatesHigh Brain Uptake Rate[3]
APMB Reagent Analytical ChemistryCarboxylic Acid EnantiomersDetection Limit: ~13-570 fmol[4]
6-Methoxy-2-thione Covalent InhibitorsNADPH Oxidase EnzymesHigh target selectivity[6]

Visualizations of Mechanisms and Workflows

G N1 6-Methoxybenzo[d]oxazole Derivative (e.g., Cmpd 29) N2 Colchicine Binding Site on β-Tubulin N1->N2 High Affinity H-Bonding N3 Inhibition of Tubulin Polymerization N2->N3 Conformational Change N4 Microtubule Network Destabilization N3->N4 Dynamic Instability N5 G2/M Phase Cell Cycle Arrest N4->N5 Mitotic Spindle Failure N6 Apoptosis in Cancer Cells (A549, U251) N5->N6 Caspase Activation

Mechanism of 6-Methoxybenzo[d]oxazole derivatives in tubulin inhibition and cancer cell apoptosis.

G S1 Enantiomeric Carboxylic Acids (Analyte) S3 Condensation Reaction (Ph3P, 2,2'-DPDS) S1->S3 S2 Chiral Derivatization Reagent (L-leucyl-APMB) S2->S3 S4 Diastereomeric Amides Formation S3->S4 Room Temp, 2h (No Racemization) S5 Normal-Phase HPLC Separation S4->S5 Injection S6 Fluorometric Detection (Ex: 330nm, Em: 375nm) S5->S6 High Sensitivity (fmol)

HPLC workflow for enantioseparation using APMB-based fluorescent chiral reagents.

Self-Validating Experimental Protocols

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: To quantify the IC 50​ of 6-methoxybenzo[d]oxazole derivatives against tubulin polymerization. Validation Strategy: This is a self-validating system. The inclusion of Combretastatin A-4 (CA-4) acts as a positive control for microtubule destabilization, ensuring the dynamic range of the fluorescence reader is accurately calibrated[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a tubulin reaction mix containing 3 mg/mL porcine brain tubulin, 1 mM GTP, and a fluorescent tubulin reporter in PIPES buffer (pH 6.9). Keep strictly on ice to prevent premature polymerization.

  • Compound Aliquoting: Serially dilute the 6-methoxybenzo[d]oxazole test compound (0.1 μM to 10 μM) in DMSO. Add 2 μL of each dilution to a 96-well half-area black microplate. Include CA-4 (positive control) and a DMSO vehicle (negative control).

  • Reaction Initiation: Rapidly add 48 μL of the cold tubulin reaction mix to each well.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure fluorescence (Excitation: 340 nm, Emission: 410 nm) every minute for 60 minutes.

  • Analysis: Calculate the maximum reaction velocity ( Vmax​ ) during the linear growth phase for each concentration. Plot Vmax​ vs. log[Concentration] to determine the IC 50​ .

Protocol B: Pre-Column Derivatization of Carboxylic Acids using APMB

Objective: To derivatize non-chromophoric carboxylic acid enantiomers for highly sensitive HPLC resolution. Validation Strategy: The use of triphenylphosphine (Ph 3​ P) and 2,2'-dipyridyl disulfide (2,2'-DPDS) is a deliberate causal choice; this specific coupling system facilitates amide bond formation under extremely mild conditions, strictly preventing the racemization of the sensitive carboxylic acid stereocenters[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the target carboxylic acid enantiomer mixture in anhydrous acetonitrile to a concentration of 1 mM.

  • Reagent Addition: To 100 μL of the sample, add 100 μL of 5 mM APMB (2-[4-(L-leucyl)aminophenyl]-6-methoxybenzoxazole) in acetonitrile.

  • Coupling Initiation: Add 100 μL of 5 mM Ph 3​ P and 100 μL of 5 mM 2,2'-DPDS (both in acetonitrile) to the mixture.

  • Incubation: Vortex briefly and stir the mixture at room temperature for exactly 2 hours.

  • Filtration: Quench the reaction with 100 μL of methanol and filter the mixture through a 0.22 μm PTFE syringe filter to remove any particulate matter.

  • Chromatography: Inject 10 μL onto a normal-phase silica HPLC column. Isocratic elution (e.g., hexane/ethyl acetate) is typically sufficient.

  • Detection: Monitor the eluent using a fluorescence detector set to an excitation wavelength of 330 nm and an emission wavelength of 375 nm.

References

  • Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin ACS Medicinal Chemistry Letters URL:[Link]

  • Amyloid- β probes: Review of structure–activity and brain-kinetics relationships Beilstein Journal of Organic Chemistry URL:[Link]

  • Three chiral derivatization reagents: 2-[4-(L-leucyl)aminophenyl]-6-methoxybenzoxazole... Analytical Sciences URL:[Link]

  • Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes Journal of Medicinal Chemistry URL:[Link](Note: Representative DOI for the cited J. Med. Chem. article)

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for the C2-H Arylation of 6-Methoxybenzo[d]oxazole

Executive Summary & Biological Relevance The 6-methoxybenzo[d]oxazole scaffold is a privileged pharmacophore in modern drug discovery. Heterocycles bearing this specific moiety have demonstrated potent tubulin polymeriza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Relevance

The 6-methoxybenzo[d]oxazole scaffold is a privileged pharmacophore in modern drug discovery. Heterocycles bearing this specific moiety have demonstrated potent tubulin polymerization inhibitory activity, effectively binding at the colchicine site and arresting the cell cycle in the G2/M phase[1]. To access these highly decorated structures, direct C2-H arylation has emerged as the most atom-economical and scalable approach. By circumventing the need for pre-functionalized heteroaryl halides or unstable organometallic reagents, direct C-H cross-coupling accelerates structure-activity relationship (SAR) studies and late-stage functionalization.

Mechanistic Causality in C-H Functionalization

The C2 position of 6-methoxybenzo[d]oxazole is highly susceptible to transition-metal-catalyzed C-H functionalization via a Concerted Metalation-Deprotonation (CMD) pathway. The choice of catalyst, ligand, and base is not arbitrary; each component plays a precise mechanistic role:

  • Palladium-Catalyzed Systems (Aryl Chlorides): The use of Pd(OAc)2​ with sterically demanding, electron-rich phosphine ligands (e.g., PCy2-Man-phos) facilitates the oxidative addition of challenging, sterically congested aryl chlorides[2]. A strong, non-nucleophilic base like LiOt-Bu is critical here. It is sufficiently basic to deprotonate the C2-H bond during the CMD step, but its steric bulk prevents undesired nucleophilic aromatic substitution (S N​ Ar) on the aryl halide[2].

  • Nickel-Catalyzed Systems (Phenolic Electrophiles): For alternative electrophiles like aryl pivalates or mesylates, Ni(COD)2​ paired with the bidentate ligand dcype provides orthogonal reactivity. This system relies on the strong π -backbonding capability of the Ni(0) center to cleave robust C-O bonds[3].

  • Oxidative Desulfinative Coupling: When using arylsulfonyl hydrazides as the aryl source, a simple Pd(OAc)2​/PPh3​ system under oxidative conditions ( Cu(OAc)2​ , air) allows for cross-coupling. This unique pathway tolerates halogen substituents that would otherwise poison or interfere with standard Suzuki or Stille couplings[4].

Mechanism A Active Pd(0)L_n B Oxidative Addition (Aryl Halide) A->B Ar-X C Pd(II) Aryl Complex B->C D CMD / C-H Activation (6-Methoxybenzoxazole) C->D Base E Reductive Elimination D->E E->A Product

Catalytic cycle of Pd-catalyzed C2-H arylation via Concerted Metalation-Deprotonation.

Optimization Landscape & Quantitative Data

The following table summarizes validated optimization parameters for the C2-H arylation of benzoxazole derivatives, providing a baseline for scaling 6-methoxybenzo[d]oxazole couplings.

Catalyst SystemLigandBase / AdditiveSolventTemp (°C)Yield (%)Ref
Pd(OAc)2​ (2 mol%)PCy2-Man-phos (8 mol%)LiOt-Bu (3.0 equiv)THF110>85%[2]
Pd(OAc)2​ (5 mol%) Ph3​P (10 mol%) Cu(OAc)2​ (2.0 equiv)Dioxane12075-82%[4]
Ni(COD)2​ (10 mol%)dcype (20 mol%) Cs2​CO3​ (1.5 equiv)Xylene140~83%[3]

Self-Validating Experimental Protocol

This protocol describes the Pd-catalyzed C2-H arylation using aryl chlorides. It is designed as a self-validating system , incorporating internal standards and visual checkpoints to ensure reaction integrity before proceeding to labor-intensive purification steps.

Workflow N1 1. Substrate Prep 6-Methoxybenzoxazole & Ar-X N2 2. Catalyst Assembly Pd(OAc)2 + PCy2-Man-phos N1->N2 N3 3. Base Addition LiOt-Bu in Dry THF N2->N3 N4 4. Cross-Coupling 110 °C, 24 h (N2 atm) N3->N4 N5 5. Workup EtOAc Extraction N4->N5 N6 6. Validation GC-MS & Chromatography N5->N6

Experimental workflow for transition-metal catalyzed C2-H arylation.

Step 1: Reagent Preparation & Assembly
  • Preparation: Oven-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Transfer to a nitrogen-filled glovebox.

  • Substrate Loading: Add 6-methoxybenzo[d]oxazole (1.5 mmol, 3.0 equiv) and the target aryl chloride (0.5 mmol, 1.0 equiv)[2].

  • Catalyst & Ligand: Add Pd(OAc)2​ (2.0 mol %) and PCy2-Man-phos (8.0 mol %). Causality note: A 1:4 Pd-to-ligand ratio is strictly maintained to prevent the precipitation of inactive palladium black and ensure the stabilization of the active Pd(0) species.

  • Base & Standard: Add LiOt-Bu (1.5 mmol, 3.0 equiv) and precisely 50 μ L of n-dodecane (internal standard for GC calibration)[2].

Step 2: Reaction Execution
  • Solvent Addition: Inject 1.5 mL of anhydrous, degassed THF.

  • Sealing & Heating: Seal the Schlenk tube securely, remove it from the glovebox, and place it in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 24 hours[2].

    • Validation Checkpoint 1: Monitor the solution color. A transition from an initial orange/red suspension to a deep, homogeneous dark red/brown within the first 30 minutes indicates successful reduction to the active Pd(0) complex.

Step 3: Workup & Analytical Validation
  • Quenching: Cool the reaction mixture to room temperature. Dilute with 5 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove inorganic salts and catalyst debris.

  • Validation Checkpoint 2 (GC-FID/MS): Before proceeding to column chromatography, sample 50 μ L of the filtrate, dilute with 1 mL EtOAc, and inject into the GC. Calculate the calibrated GC yield using the n-dodecane internal standard[2].

    • Decision Gate: If the calibrated yield is >80%, proceed to isolation. If <50%, re-evaluate solvent dryness or base integrity.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a Hexanes/EtOAc gradient to isolate the pure 2-aryl-6-methoxybenzo[d]oxazole.

References

  • Source: Journal of Molecular Structure (via ResearchGate)
  • Source: ACS Publications (Organic Letters)
  • Source: Synlett (Thieme Connect)
  • Source: The Journal of Organic Chemistry (PMC/ACS)

Sources

Method

Application Note: 6-Methoxybenzo[d]oxazole as a Precursor for Advanced Fluorescent Probes and Targeted Therapeutics

Introduction & Mechanistic Overview 6-Methoxybenzo[d]oxazole is a highly versatile heterocyclic precursor extensively utilized in the design of fluorescent probes, chiral derivatization reagents, and targeted chemotherap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

6-Methoxybenzo[d]oxazole is a highly versatile heterocyclic precursor extensively utilized in the design of fluorescent probes, chiral derivatization reagents, and targeted chemotherapeutics[1],[2]. The benzoxazole core provides a rigid, planar conjugated system that restricts intramolecular rotation, minimizing non-radiative decay pathways and stabilizing the excited state.

Causality of Structural Design: The strategic placement of an electron-donating methoxy (-OCH₃) group at the 6-position is not arbitrary. It acts as a strong auxochrome, pushing electron density into the extended π-system. When paired with an electron-withdrawing moiety at the 2-position, it creates a robust "push-pull" dipole system[1]. This structural feature achieves two critical analytical outcomes:

  • Enhanced Quantum Yield (Φ): The increased transition dipole moment leads to high fluorescence emission, which is critical for trace-level detection of biological analytes.

  • Bathochromic Shift: The emission wavelength is red-shifted (typically to ~375–380 nm). This helps analysts bypass the intrinsic autofluorescence of biological matrices (which usually occurs at lower wavelengths) during liquid chromatography (LC) analysis[3].

Application I: Chiral Fluorescent Derivatization Reagents

A primary application of 6-methoxybenzo[d]oxazole is the synthesis of chiral fluorescent labeling reagents, such as (-)-2-[4-(1-aminoethyl)phenyl]-6-methoxybenzoxazole (APMB) and its amino acid derivatives (e.g., L-leucyl or L-phenylalanyl analogs)[4],[1]. These probes are expertly designed to resolve and quantify enantiomeric carboxylic acids (e.g., ibuprofen, free fatty acids) via High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection[3],[1].

Workflow Visualization

Workflow A 6-Methoxybenzo[d]oxazole (Precursor) B Chiral Functionalization (e.g., L-Leucyl addition) A->B Synthesis C APMB / Chiral Probe (Fluorescent Reagent) B->C D Analyte Conjugation (Enantiomeric Carboxylic Acids) C->D Mukaiyama Coupling E Diastereomeric Amides (Stable & Fluorescent) D->E F HPLC-Fluorescence Analysis (Ex: 320nm, Em: 375nm) E->F Separation & Detection

Figure 1: Logical workflow from 6-methoxybenzo[d]oxazole precursor to HPLC-Fluorescence analysis.

Experimental Protocol: Derivatization of Carboxylic Acids

Scientific Rationale: Traditional carbodiimide coupling (e.g., EDC/NHS) often leads to the racemization of chiral carboxylic acids via a highly reactive oxazolone intermediate. To strictly preserve the stereochemical integrity of the analyte, this protocol utilizes (2,2′-dipyridyl disulfide and triphenylphosphine)[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM solution of the carboxylic acid analyte (e.g., rac-ibuprofen) in anhydrous acetonitrile.

  • Probe Addition: Add a 5-fold molar excess of the 6-methoxybenzoxazole-based chiral reagent (e.g., APMB) to the analyte solution[4].

  • Activation: Introduce 2,2′-dipyridyl disulfide (15 mM) and triphenylphosphine (15 mM) into the reaction mixture[1].

  • Incubation: Stir the mixture at room temperature for 60 minutes. The mild conditions ensure quantitative conversion to diastereomeric amides without triggering racemization[1].

  • Quenching & Filtration: Quench the reaction with a single drop of HPLC-grade water, filter through a 0.22 µm PTFE syringe filter, and transfer the filtrate to an autosampler vial.

  • Chromatographic Separation: Inject onto a reversed-phase C18 column or normal-phase silica column. Monitor fluorescence at Ex = 320–330 nm and Em = 375–380 nm[3],[1].

Quantitative Data: Photophysical & Chromatographic Properties

The table below summarizes the analytical performance of 6-methoxybenzoxazole derivatives when conjugated to carboxylic acids[3],[1].

Probe / ReagentTarget AnalyteExcitation (nm)Emission (nm)Limit of Detection (S/N=3)Separation Resolution (Rs)
APMB rac-Ibuprofen320375~10-15 fmol> 1.5 (Baseline)
L-Leucyl-6-MeO-BOZ Free Fatty Acids33037513–570 fmol> 1.8
L-Phenylalanyl-6-MeO-BOZ NSAIDs330375~20 fmol> 1.5

Application II: Tubulin-Targeting Fluorescent Therapeutics

Beyond analytical chemistry, the 6-methoxybenzo[d]oxazole scaffold is utilized in oncology drug discovery, specifically acting as a pharmacophore for microtubule-destabilizing agents[5],[2].

Mechanistic Insights: Recent structure-activity relationship (SAR) studies have identified arylpyridine derivatives bearing a 6-methoxybenzo[d]oxazole group (e.g., Compound 29) as potent tubulin polymerization inhibitors[2].

  • Causality of Binding: The 6-methoxybenzo[d]oxazole group effectively mimics the 3-hydroxy-4-methoxyphenyl moiety of the well-known vascular disrupting agent, Combretastatin A-4 (CA-4). While it does not form hydrogen bonds, the planar, highly lipophilic nature of the benzoxazole ring engages in extensive hydrophobic interactions with key amino acid residues (e.g., Val181, Asn258, Met259) at the colchicine binding site of the α/β-tubulin heterodimer[2].

  • Efficacy: This targeted interaction disrupts the microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptosis., making it highly competitive with established chemotherapeutics[2].

Pathway Visualization

Mechanism P 6-Methoxybenzo[d]oxazole Derivative (e.g., Compound 29) C Colchicine Binding Site (α/β-Tubulin Interface) P->C Hydrophobic Stacking M Inhibition of Tubulin Polymerization (Microtubule Disruption) C->M Conformational Change A Cell Cycle Arrest (G2/M Phase) M->A Spindle Checkpoint Activation D Apoptosis (Antiproliferative Effect) A->D Caspase Cascade

Figure 2: Mechanism of action for 6-methoxybenzo[d]oxazole-based tubulin inhibitors.

Conclusion

The 6-methoxybenzo[d]oxazole scaffold is a privileged structure bridging analytical chemistry and pharmacology. By understanding the photophysical benefits of the 6-methoxy group and the steric/hydrophobic properties of the benzoxazole core, researchers can rationally design highly sensitive chiral probes and potent antiproliferative agents.

References

  • Kondo, J., Suzuki, N., Imaoka, T., Kawasaki, T., & Nakanishi, A. (1994). "6-Methoxy-2-(4-substituted phenyl)benzoxazoles as Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers." Analytical Sciences, 10(1), 17-23. URL:[Link]

  • He, J., Zhang, M., Tang, L., Liu, J., Zhong, J., Wang, W., Xu, J.-P., Wang, H.-T., Li, X.-F., & Zhou, Z.-Z. (2020). "Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin." ACS Medicinal Chemistry Letters, 11(8), 1611-1619. URL:[Link]

  • Jin, Y., et al. (2010). "Fluorescent tagging of physiologically important carboxylic acids, including fatty acids, for their detection in liquid chromatography." ResearchGate. URL:[Link]

  • Aboul-Enein, H. Y., et al. (2003). "Alternatives for the separation of drug enantiomers: Ibuprofen as a model compound." Brazilian Journal of Chemical Engineering. URL:[Link]

Sources

Application

Advanced Functionalization of 6-Methoxybenzo[d]oxazole: C–H Activation Protocols and Medicinal Chemistry Applications

Executive Summary & Mechanistic Causality: The "6-Methoxy" Effect The 6-methoxybenzo[d]oxazole scaffold is a privileged pharmacophore and a versatile building block in modern organic synthesis. As a Senior Application Sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality: The "6-Methoxy" Effect

The 6-methoxybenzo[d]oxazole scaffold is a privileged pharmacophore and a versatile building block in modern organic synthesis. As a Senior Application Scientist, it is critical to understand that the 6-methoxy substituent is not merely a passive structural feature; it fundamentally dictates both the chemical reactivity of the heterocycle and its biological interactions 1.

Chemical Causality: The electron-donating nature of the methoxy group (via the +M resonance effect) increases the electron density across the fused benzene ring. This subtly reduces the acidity of the C2–H proton compared to an unsubstituted benzoxazole. Consequently, direct C–H functionalization at the C2 position requires highly active, electron-rich catalytic systems (such as Ni(0)/dcype) to facilitate the Concerted Metalation-Deprotonation (CMD) transition state 2.

Biological Causality: In drug design, the 6-methoxy group acts as a highly specific hydrogen-bond acceptor and hydrophobic anchor. For instance, in tubulin polymerization inhibitors, the 6-methoxybenzo[d]oxazole core perfectly mimics the 3-hydroxy-4-methoxyphenyl moiety of Combretastatin A-4 (CA-4), establishing a critical 2.50 Å hydrogen bond with the β/Cys241 residue within the colchicine binding site 1. It is also utilized in the synthesis of potent anti-mycobacterial (Mtb) agents 3 and amyloid-β PET imaging probes 4.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, meaning observable physical changes during the workflow confirm the success of intermediate mechanistic steps.

Protocol A: Nickel-Catalyzed C2–H Arylation using Phenolic Electrophiles

This method utilizes bench-stable aryl pivalates instead of traditional aryl halides, offering a more sustainable approach to biaryl construction 2.

Reagents:

  • 6-Methoxybenzo[d]oxazole (1.0 equiv, 0.250 mmol)

  • Phenyl pivalate (3.0 equiv, 0.75 mmol)

  • Ni(COD)₂ (0.10 equiv, 10 mol%)

  • dcype ligand (0.20 equiv, 20 mol%)

  • Cs₂CO₃ (1.5 equiv, 0.375 mmol)

  • Anhydrous Xylene (1.0 mL)

Step-by-Step Methodology:

  • Glovebox Assembly (Critical): In a nitrogen-filled glovebox, charge a 4 mL scintillation vial with Ni(COD)₂ and dcype. Causality & Validation: Ni(COD)₂ is highly susceptible to oxidation. The powder must be vibrant yellow/orange; a pale or greenish hue indicates oxidation, which will fatally arrest the oxidative addition step.

  • Reagent Addition: Add Cs₂CO₃, 6-methoxybenzoxazole, and phenyl pivalate to the vial, followed by anhydrous xylene. Causality: An excess of pivalate (3.0 equiv) is required because C–O electrophiles are less reactive than C–X halides; the excess drives the equilibrium of the challenging oxidative addition forward 2.

  • Thermal Activation: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 140 °C for 12 hours. Validation: The reaction mixture will transition to a dark, homogeneous brown/black solution, visually confirming the formation of the active Ni(0)-ligand catalytic species.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Concentrate under reduced pressure and purify via silica gel chromatography.

NiCatalysis Cat Ni(0) / dcype Active Catalyst OA Oxidative Addition (Aryl Pivalate Cleavage) Cat->OA + Ar-OPiv LE Ligand Exchange (Cs2CO3 Base) OA->LE Ni(II) Intermediate CMD C-H Activation (CMD) 6-Methoxybenzoxazole LE->CMD Pivalate out RE Reductive Elimination (C-C Bond Formation) CMD->RE Ni(II)-Aryl-Heteroaryl RE->Cat Catalyst Regeneration Prod C2-Aryl-6-Methoxybenzoxazole Product RE->Prod Product Release

Mechanistic cycle of Ni-catalyzed C2-H arylation of 6-methoxybenzoxazole.

Protocol B: Synthesis of 2-Chloro-6-methoxybenzo[d]oxazole via Thione Activation

This protocol generates a highly electrophilic C2-chloro intermediate, which is essential for downstream S_NAr displacements (e.g., coupling with piperazines for Mtb inhibitors) 5, 3.

Reagents:

  • 2-Mercapto-6-methoxybenzoxazole (4.0 g, 22.2 mmol)

  • Thionyl chloride (SOCl₂, 15 mL)

  • N,N-Dimethylformamide (DMF, 1 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: In a fume hood, dissolve 2-mercapto-6-methoxybenzoxazole in neat SOCl₂ (15 mL).

  • Catalytic Activation (Critical): Add DMF (1 mL) dropwise to the stirring solution at room temperature. Causality & Validation: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent in situ, which is the true chlorinating species 5. You will observe immediate, vigorous gas evolution (SO₂ and HCl), validating that the activation of the thione tautomer has commenced.

  • Reaction Completion: Stir the mixture at room temperature for exactly 10 minutes. Validation: The initial suspension will clear into a homogeneous solution as the polar thione is converted into the highly soluble 2-chloro derivative.

  • Isolation: Remove excess SOCl₂ under reduced pressure. Dissolve the crude residue in ethyl acetate, wash with water to quench residual acid, dry over Na₂SO₄, and concentrate. Purify via silica chromatography (petroleum ether/ethyl acetate 3:1 v/v) to yield the pure product (~92% yield) 5.

Quantitative Data Summary

The table below summarizes the diverse functionalization pathways available for the 6-methoxybenzoxazole scaffold, comparing catalytic systems, conditions, and outcomes.

SubstrateElectrophile / ReagentCatalyst / PromoterConditionsKey Outcome / YieldRef
6-Methoxybenzoxazole Phenyl pivalate (3.0 eq)Ni(COD)₂ / dcypeCs₂CO₃, Xylene, 140 °CC2-Arylation (High Yield)2
6-Methoxybenzoxazole Benzoic acidsCu-based systemsAg₂CO₃, DMF, 120 °CDecarboxylative Cross-Coupling6
2-Mercapto-6-methoxybenzoxazole Thionyl chloride (SOCl₂)DMF (Catalytic)Neat SOCl₂, RT, 10 min92% Yield (2-Chloro derivative)5
2-Methyl-6-methoxybenzoxazole 4-((N-Boc-N-methyl)amino)benzaldehydeDehydration conditionsStepwise synthesisPrecursor for[18F] PET probes4

Translational Applications in Drug Discovery

The functionalized 6-methoxybenzo[d]oxazole core is a linchpin in several advanced therapeutic and diagnostic workflows:

  • Anticancer Agents (Tubulin Inhibitors): Arylpyridine derivatives bearing a 6-methoxybenzo[d]oxazole side chain exhibit potent antiproliferative activities. The scaffold effectively binds to the colchicine site of tubulin, arresting the cell cycle in the G2/M phase by disrupting the microtubule network 1.

  • Anti-Tuberculosis Therapeutics: Compounds like JSF-4534 utilize the 6-methoxybenzo[d]oxazole core linked via piperazine to inhibit Mycobacterium tuberculosis growth within macrophages, demonstrating a clear structure-activity relationship (SAR) dependent on the C6-methoxy substitution 3.

  • Neuroimaging (Amyloid-β PET Probes): 2-Methyl-6-methoxybenzoxazole is dehydrated and coupled with benzaldehydes to synthesize highly conjugated systems. Following O-demethylation and [18F] radiolabeling, these molecules serve as high-affinity PET probes capable of crossing the blood-brain barrier to image Amyloid-β plaques in Alzheimer's models 4.

MedChemWorkflow SM 6-Methoxybenzo[d]oxazole Core Scaffold Act C2 Activation (Chlorination / C-H Arylation) SM->Act Div Late-Stage Diversification (SNAr / Cross-Coupling) Act->Div Tub Tubulin Inhibitors (CA-4 Analogs) Div->Tub Mtb Anti-Mtb Agents (Piperazine Derivatives) Div->Mtb PET Amyloid-β PET Probes (18F-Radiolabeled) Div->PET

Drug discovery workflows leveraging the 6-methoxybenzo[d]oxazole scaffold.

References

  • Nickel-Catalyzed C−H Arylation of Benzoxazoles and Oxazoles: Benchmarking the Influence of Electronic, Steric and Leaving Group Variations in Phenolic Electrophiles.National Institutes of Health (NIH) / PMC.
  • Copper-Mediated Oxidative Decarboxylative Coupling Reactions: Trifluoromethylation of Heteroarene C-H bonds...The Research Repository @ WVU.
  • 2-chloro-6-methoxybenzo[d]oxazole synthesis.ChemicalBook.
  • Compounds for modulating mycobacterium tuberculosis response.
  • Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin.National Institutes of Health (NIH) / PMC.
  • Amyloid-β probes: Review of structure–activity and brain-kinetics relationships.Beilstein Journal of Organic Chemistry.

Sources

Method

Application Note: In Vitro Antimicrobial Assays for 6-Methoxybenzo[d]oxazole Derivatives

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Pharmacological Rationale Benzoxazoles are privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Pharmacological Rationale

Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, highly valued for their structural mimicry of naturally occurring nucleic acid bases (such as adenine and guanine). This mimicry allows them to interact seamlessly with a diverse array of biological targets[1]. Within this class, 6-methoxybenzo[d]oxazole derivatives are of particular interest. The introduction of an electron-donating methoxy group at the 6-position significantly enhances the molecule's lipophilicity. From a pharmacokinetic perspective, this structural modification facilitates superior penetration across the complex lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains[2][3].

This application note provides an authoritative, self-validating framework for evaluating the in vitro antimicrobial efficacy of newly synthesized 6-methoxybenzo[d]oxazole compounds, strictly adhering to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanistic Pathways & Target Interactions

Before initiating phenotypic screening, it is essential to define the putative mechanisms of action (MoA). Benzoxazole derivatives typically exhibit bactericidal and fungicidal activity through two primary modalities:

  • Membrane Potential Perturbation: Lipophilic insertion into the microbial cell membrane, leading to depolarization and loss of structural integrity[2][4].

  • Intracellular Target Inhibition: Intercalation with DNA or direct inhibition of essential enzymes like DNA gyrase or topoisomerase IV[2].

Crucially, certain methoxy-substituted benzoxazoles have demonstrated the ability to evade common bacterial resistance mechanisms, such as the AcrAB-TolC efflux pump, allowing for sustained intracellular drug concentrations[2].

MOA Compound 6-Methoxybenzo[d]oxazole Membrane Cell Membrane Perturbation Compound->Membrane Lipophilic penetration DNA DNA Gyrase Inhibition Compound->DNA Target binding Efflux AcrAB-TolC Evasion Compound->Efflux Structural evasion Death Bactericidal Cell Death Membrane->Death Loss of potential DNA->Death DNA damage Efflux->Death High internal conc.

Putative mechanism of action for 6-Methoxybenzo[d]oxazole derivatives.

Experimental Workflows & Protocols

The Principle of Self-Validating Systems

To ensure absolute data integrity, every assay described below operates as a self-validating system. You must include:

  • Positive Controls: Known clinical antibiotics (e.g., Vancomycin, Ciprofloxacin) to validate assay sensitivity[3].

  • Negative Controls: Uninoculated media to prove sterility and prevent false-positive absorbance readings[2].

  • Vehicle Controls: Maximum allowable solvent concentration to rule out solvent-induced toxicity.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Standardized according to CLSI M07 (Bacteria) and M27 (Fungi).

Step 1: Media & Compound Preparation

  • Causality: 6-methoxybenzo[d]oxazoles are highly lipophilic and require Dimethyl Sulfoxide (DMSO) for initial dissolution. However, the final DMSO concentration in the assay well must not exceed 1% v/v . Concentrations above this threshold cause solvent-induced membrane toxicity, artificially inflating the apparent efficacy of the compound.

  • Bacteria: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cations (Ca²⁺, Mg²⁺) standardize the permeability of the bacterial cell envelope.

  • Fungi: Use RPMI-1640 medium buffered to pH 7.0 with MOPS. MOPS buffering is non-negotiable, as fungal growth and drug stability are highly sensitive to pH fluctuations[3].

  • Prepare a master stock of the compound at 10 mg/mL in 100% molecular-grade DMSO[5].

Step 2: Serial Dilution

  • In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in the respective test media to achieve a final concentration range of 64 µg/mL to 0.5 µg/mL. Ensure the final volume per well is 100 µL[2][5].

Step 3: Inoculum Standardization

  • Causality: The inoculum size directly dictates the MIC. An "inoculum effect" (too many cells) will overwhelm the drug, yielding false resistance, while too few cells will yield false susceptibility[2][3].

  • Prepare a 0.5 McFarland standard suspension from an overnight culture (approx. 1×108 CFU/mL).

  • Dilute this suspension 1:150 in media to achieve a working concentration of ∼1×106 CFU/mL.

  • Add 100 µL of the working inoculum to each well, resulting in a final standardized assay concentration of 5×105 CFU/mL.

Step 4: Incubation & Reading

  • Incubate plates at 37°C under static conditions for 18–24 hours (bacteria) or 48 hours (fungi). Static incubation is critical here to allow for natural gradient stability and undisturbed cellular settling[2][4].

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth (assessed visually or via spectrophotometry at OD600)[5][4].

Protocol 3.2: Time-Kill Kinetics Assay

While MIC determines static potency, it does not distinguish between bacteriostatic (growth-arresting) and bactericidal (killing) mechanisms. Time-kill assays provide this critical dynamic data[2][5].

Step 1: Prepare logarithmic-phase bacterial cultures diluted to ∼1×106 CFU/mL in CAMHB. Step 2: Challenge the cultures with the 6-methoxybenzo[d]oxazole compound at 1×, 4×, and 8× the established MIC[2][5]. Step 3: Incubate at 37°C with shaking (200 rpm) . Causality: Unlike the static MIC assay, shaking is required here to ensure maximum, uniform drug-pathogen contact and to prevent localized nutrient depletion. Step 4: At predetermined time intervals (0, 1, 4, 8, 12, and 24 hours), extract 100 µL aliquots[5]. Step 5: Serially dilute the aliquots in sterile PBS and plate onto Mueller-Hinton Agar (MHA)[5]. Step 6: Incubate plates for 18-24 hours and count colonies. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum indicates potent bactericidal activity[2].

Workflow Inoculum Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (MHB/RPMI) Inoculum->Dilution Incubation Incubation (37°C, 18-24h) Dilution->Incubation MIC MIC Reading (OD600/Visual) Incubation->MIC TimeKill Time-Kill Kinetics MIC->TimeKill Hit Selection

High-throughput in vitro antimicrobial screening workflow.

Data Interpretation & Quantitative Benchmarks

To contextualize the efficacy of novel 6-methoxybenzo[d]oxazole derivatives, researchers must benchmark their experimental MIC values against established clinical standards. The table below summarizes expected MIC ranges based on recent structure-activity relationship (SAR) studies of benzoxazole hybrids[3][4][6].

Target OrganismStrain DesignationExpected MIC Range (µg/mL)Standard Reference Drug
Staphylococcus aureus (MRSA)ATCC 335914 – 64Vancomycin
Escherichia coliATCC 259228 – 128Ciprofloxacin
Pseudomonas aeruginosaATCC 2785332 – 256Gentamicin
Candida albicansATCC 1023116 – 256Fluconazole

Note: Compounds exhibiting an MIC ≤8 µg/mL against MRSA or E. coli are generally considered high-priority hits for further preclinical optimization[2][3].

References

  • [2] IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - ASM Journals. URL: [Link]

  • [3] Synthesis, Antimicrobial and Cytotoxic Activity Studies of Some New Benzoxazole Derivatives - DergiPark. URL:[Link]

  • [5] Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC. URL:[Link]

  • [6] New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation - SciSpace. URL: [Link]

  • [4] In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC - NIH. URL: [Link]

  • [1] ChemInform Abstract: 1,3-Dibromo-5,5-dimethylhydantoin as an Efficient Homogeneous Catalyst for Synthesis of Benzoxazoles, Benzimidazoles, and Oxazolo[4,5-b]pyridines - ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Methoxybenzo[d]oxazole Synthesis

Welcome to the technical support guide for the synthesis of 6-Methoxybenzo[d]oxazole. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize rea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 6-Methoxybenzo[d]oxazole. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the specific challenges you may encounter.

Understanding the Synthesis: An Overview

The synthesis of benzoxazoles, including the 6-methoxy derivative, is a cornerstone reaction in medicinal chemistry. These scaffolds are prevalent in a wide range of biologically active compounds.[1][2] The most common and direct route involves the condensation and subsequent cyclization of a 2-aminophenol with a suitable electrophile, such as a carboxylic acid, aldehyde, or one of their derivatives.[3] For 6-Methoxybenzo[d]oxazole, the key starting material is 2-amino-4-methoxyphenol.

While the reaction appears straightforward, achieving high yields consistently requires careful control over several experimental parameters. Low yields are a frequent issue, often stemming from suboptimal conditions, reagent purity, or inefficient cyclization.[4] This guide provides a systematic approach to identifying and resolving these common problems.

General Reaction Mechanism

The fundamental mechanism involves two key stages: initial condensation followed by intramolecular cyclization. When reacting a 2-aminophenol with an aldehyde, a Schiff base intermediate is formed, which then cyclizes. With a carboxylic acid, an amide is formed, which then undergoes acid-catalyzed cyclodehydration.

Reaction_Mechanism cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration 2-Amino-4-methoxyphenol 2-Amino-4-methoxyphenol Intermediate Schiff Base / Amide Intermediate 2-Amino-4-methoxyphenol->Intermediate Condensation Electrophile Electrophile (e.g., Aldehyde, Carboxylic Acid) Electrophile->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 6-Methoxybenzo[d]oxazole Cyclized_Intermediate->Product - H₂O

Caption: General mechanism for 6-Methoxybenzo[d]oxazole synthesis.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address the most common challenges encountered during the synthesis.

Q1: My reaction yield is consistently low or zero. What are the first things I should check?

A1: When facing low yields, a systematic check of the fundamentals is the most effective starting point. Often, the issue lies in one of three areas: reactant purity, reaction atmosphere, or the basic reaction setup.

  • Purity of Starting Materials: 2-aminophenols are notoriously susceptible to oxidation, which is visually indicated by a darkening of the material from off-white/tan to dark brown or black.[4] Oxidized impurities can significantly inhibit the reaction.

    • Actionable Advice: Always use the highest purity 2-amino-4-methoxyphenol available. If the material has darkened, it is highly recommended to purify it by recrystallization before use.[4] Similarly, verify the purity of your coupling partner (aldehyde, carboxylic acid, etc.).

  • Inert Atmosphere: Unless the protocol specifically calls for an oxidant, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the oxidation of the 2-aminophenol starting material or any sensitive intermediates.

    • Actionable Advice: Ensure your glassware is oven-dried to remove moisture. Assemble the apparatus and purge it thoroughly with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Conditions: Re-evaluate your core parameters like solvent, catalyst, temperature, and reaction time. Ensure they are appropriate for the specific reactants you are using.

Q2: I am following a published literature procedure, but my yields are significantly lower than reported. What could be the problem?

A2: This is a very common and frustrating situation. Several subtle factors that are often unstated in publications can contribute to this discrepancy:

  • Reagent Grade and Source: The specific grade, purity, and even the supplier of reagents and solvents can differ. Trace impurities in a solvent or a slightly different grade of catalyst can have a major impact.

  • Heat and Mass Transfer: The efficiency of stirring and heat transfer can vary greatly between different lab setups (e.g., a round-bottom flask in an oil bath vs. a jacketed reactor). A reaction that requires precise temperature control might fail if your setup has poor thermal regulation.

  • Optimization for Your Setup: A published procedure is often optimized for a specific set of equipment and reagents. It's best to view it as a strong starting point. Consider performing a small-scale reaction where you systematically vary one parameter at a time (e.g., temperature, catalyst loading) to find the optimal conditions for your specific laboratory environment.

Q3: My reaction seems to stall and is not proceeding to completion. What steps can I take?

A4: A stalled reaction indicates that the conditions are insufficient to overcome the activation energy or that a key component has been consumed or deactivated.

  • Insufficient Temperature: Many benzoxazole syntheses require elevated temperatures to proceed efficiently.[5] If the reaction is sluggish at a lower temperature, the activation energy may not be met.

    • Actionable Advice: Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after a significant amount of time, consider incrementally increasing the temperature by 10-20 °C.

  • Catalyst Deactivation: If you are using a catalyst, it may have lost its activity over the course of the reaction. This can be due to impurities or thermal degradation.

    • Actionable Advice: Adding a fresh portion of the catalyst might restart the reaction. For heterogeneous catalysts, ensure they have been properly activated and stored.

  • Stoichiometry: While a 1:1 stoichiometry is common, using a slight excess (e.g., 1.1 equivalents) of the more stable or less expensive reactant can sometimes help drive the reaction to completion.[6]

Q4: I'm observing significant side product formation, which complicates purification. How can I improve selectivity?

A5: The formation of side products is a primary cause of low isolated yields. Improving selectivity is key to a successful synthesis.

  • Adjust Reaction Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable product over kinetically favored side products.

  • Solvent Choice: The polarity of the solvent can influence reaction pathways and selectivity.[7] It's worth screening a few different solvents (e.g., DCM, ethanol, or even solvent-free conditions) to see how they affect the product distribution.[6][7]

  • Catalyst Selection: The catalyst plays a crucial role in directing the reaction. A milder or more selective catalyst can minimize the formation of unwanted byproducts. For instance, some modern heterogeneous catalysts are designed for high selectivity under mild conditions.[8]

Caption: Systematic workflow for troubleshooting low synthesis yield.

Catalyst Selection and Performance

The choice of catalyst is arguably the most critical factor influencing the efficiency of benzoxazole synthesis. Modern methods have moved from stoichiometric amounts of strong acids to catalytic systems that offer higher yields, milder conditions, and better environmental profiles.[3][8]

Catalyst TypeSpecific CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Ionic Liquid Brønsted Acidic Ionic Liquid (BAIL) Gel1.0 mol%Solvent-free1305 h98%[5][8]
Nanocatalyst Lewis Acidic Ionic Liquid@Magnetic Nanoparticles (LAIL@MNP)4.0 mgSolvent-free (Ultrasound)7030 minup to 90%[3][8]
Nanocatalyst Fe₃O₄@SiO₂-SO₃H0.03 gSolvent-free5030-60 min87-93%[8]
Metal-Organic Framework Mn-TPA MOF0.5 mol%Ethanol3010-30 minup to 99.9%[8]

Note: Yields are reported for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde, and serve as a strong comparative benchmark.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. These should be adapted and optimized for your specific substrates and laboratory setup.

Protocol 1: Green Synthesis Using a Reusable Heterogeneous Catalyst

This modern protocol utilizes a Brønsted acidic ionic liquid (BAIL) gel, highlighting a solvent-free method that is both high-yielding and environmentally conscious.[5]

Materials:

  • 2-Amino-4-methoxyphenol (1.0 mmol)

  • Appropriate aldehyde or carboxylic acid derivative (1.0 mmol)

  • Brønsted Acidic Ionic Liquid (BAIL) gel (0.010 g, ~1.0 mol%)[5]

Procedure:

  • To a 5 mL reaction vessel equipped with a magnetic stir bar, add 2-amino-4-methoxyphenol, the aldehyde/acid, and the BAIL gel catalyst.[5]

  • Seal the vessel and place it in a preheated oil bath or heating mantle set to 130 °C.[5]

  • Stir the reaction mixture vigorously for the required time (typically 5 hours, but this should be optimized).[5]

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate (10 mL). The heterogeneous BAIL gel catalyst can be recovered by simple filtration, washed, dried, and reused.[5]

  • The filtrate contains the product. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis via Tf₂O-Promoted Amide Activation

This protocol is effective for synthesizing 2-substituted benzoxazoles from 2-aminophenols and tertiary amides, proceeding through a highly reactive amidinium salt intermediate.[9]

Materials:

  • Tertiary amide (0.55 mmol)

  • 2-Amino-4-methoxyphenol (0.5 mmol)

  • Triflic anhydride (Tf₂O) (0.6 mmol)

  • 2-Fluoropyridine (1.0 mmol)

  • Dichloromethane (DCM), anhydrous (1.0 mL)

  • Triethylamine (Et₃N) for quenching

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the tertiary amide (0.55 mmol) in anhydrous DCM (1.0 mL).

  • Add 2-fluoropyridine (1.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride (0.6 mmol) dropwise while stirring. Maintain the temperature at 0 °C and stir for 15 minutes to allow for the activation of the amide.

  • Add 2-amino-4-methoxyphenol (0.5 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding triethylamine (0.5 mL).

  • Dilute the mixture with additional DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Troubleshooting Low Yield in Benzoxazole Synthesis. BenchChem Tech Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem Tech Support.
  • Nguyen, T. B., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Benzoxazole Synthesis. BenchChem Tech Support.
  • Sharma, S., et al. (2023).
  • BenchChem. (2025).
  • Abdullah, A. M., et al. (2024). The Effect Study of Various Parameters on the Synthesis of Benzoxazole Derivatives Utilizing Cadmium Oxide Nanoparticles. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • MDPI. (2025).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole. BenchChem Tech Support.
  • Park, H. Y., et al. (2017). Synthesis of benzoxazole derivatives as interleukin-6 antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • PubMed. (2017). Synthesis of benzoxazole derivatives as interleukin-6 antagonists. PubMed.

Sources

Optimization

Technical Support Center: Resolving 6-Methoxybenzo[d]oxazole Aqueous Solubility

Welcome to the Application Scientist Support Center. As drug development professionals, one of the most frequent points of failure we encounter in early-stage screening is unrecognized compound aggregation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As drug development professionals, one of the most frequent points of failure we encounter in early-stage screening is unrecognized compound aggregation. 6-Methoxybenzo[d]oxazole (CAS: 114980-26-6) is notorious for producing erratic assay readouts due to its poor aqueous solubility.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies. Below is our decision matrix for handling 6-Methoxybenzo[d]oxazole precipitation, followed by targeted FAQs and self-validating protocols.

SolWorkflow A 6-Methoxybenzo[d]oxazole Precipitation Detected B Determine Application Type A->B C In Vitro Bioassay (Cellular/Biochemical) B->C D In Vivo Administration (PK/PD/Efficacy) B->D E Co-solvent + Surfactant (DMSO / Tween-20) C->E Tolerates <1% organics F Cyclodextrin Complexation (HP-β-CD) C->F Organic-sensitive cells D->F IV / IP Dosing G Amorphous Solid Dispersion (PVP / PEG Matrix) D->G Oral Dosing (PO)

Decision matrix for 6-Methoxybenzo[d]oxazole solubilization workflows.

Troubleshooting FAQs & Causality

Q1: Why does 6-Methoxybenzo[d]oxazole resist dissolution even when I adjust the pH of my buffer?

The Causality: The parent benzoxazole core is a highly rigid, planar heterocyclic structure that promotes strong intermolecular π-π stacking in the solid state, making it extremely difficult for water molecules to disrupt the crystal lattice[1]. While pH adjustment is a standard strategy for ionizable drugs, the oxazole nitrogen in this compound is an 2[2]. Because its pKa is well below physiological ranges, lowering the buffer pH will not protonate the molecule to form a soluble salt[3]. You must rely on physical or formulation-based solubilization techniques instead.

Q2: My compound crashes out when diluted from a 10 mM DMSO stock into my biochemical assay buffer. How do I prevent this "solvent shift" precipitation?

The Causality: Rapid dilution of a DMSO stock into an aqueous buffer causes an immediate spike in solvent polarity. The hydrophobic 6-Methoxybenzo[d]oxazole molecules aggregate together to minimize contact with water faster than they can disperse, creating colloidal nano-precipitates that cause false-positive light scattering in HTS assays. The Solution: You must lower the interfacial tension using a surfactant before introducing the compound to the bulk aqueous phase.

Protocol 1: Step-Down Solubilization for In Vitro Assays

This protocol utilizes a self-validating dynamic light scattering (DLS) step to ensure true solvation.

  • Primary Stock: Dissolve 6-Methoxybenzo[d]oxazole in 100% anhydrous DMSO to create a 10 mM stock.

  • Intermediate Micellar Stock: Prepare a 1:1 (v/v) mixture of your DMSO stock and a non-ionic surfactant (e.g., Tween-20 or Triton X-100, depending on assay tolerance).

  • Aqueous Introduction: Slowly add the intermediate stock dropwise into your final aqueous assay buffer under continuous, vigorous vortexing. This prevents localized zones of high drug concentration.

  • Self-Validation Step: Analyze the final assay solution using a Nephelometer or Dynamic Light Scattering (DLS) instrument. A baseline reading confirms true molecular solvation. If you detect particles in the 100–500 nm range, you have formed a colloidal suspension (false solution) and must increase the surfactant-to-drug ratio.

Q3: Co-solvents and surfactants are toxic to my cell line. What is a bio-compatible alternative for solubilizing this compound?

The Causality: 1[1] such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer a biologically inert alternative. They feature a hydrophilic exterior that readily dissolves in water and a hydrophobic inner cavity. The 6-Methoxybenzo[d]oxazole molecule acts as a "guest," entering the cavity to form an inclusion complex. This physically shields the hydrophobic aromatic rings from the aqueous environment without requiring organic solvents[4].

Protocol 2: HP-β-CD Inclusion Complex via the Kneading Method

This protocol uses thermal analysis to validate the success of the encapsulation.

  • Wetting: Weigh a 1:1 or 1:2 molar ratio of drug to HP-β-CD. Place the cyclodextrin in a mortar and add a minimal volume of HPLC-grade water to form a uniform, thick paste[3].

  • Incorporation: Gradually add the crystalline 6-Methoxybenzo[d]oxazole powder to the cyclodextrin paste.

  • Kneading: Triturate the mixture continuously with a pestle for 45-60 minutes. The mechanical shear forces the hydrophobic benzoxazole core into the cyclodextrin cavity[3].

  • Drying: Dry the resulting complex in a vacuum oven at 40°C until a constant weight is achieved, then pass through a fine sieve.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the final powder. The parent benzoxazole has a distinct crystalline melting endotherm. The complete disappearance of this melting peak in your DSC thermogram validates that 100% of the drug has been successfully encapsulated into an amorphous inclusion complex[3].

Q4: We are moving to in vivo oral dosing, but gastrointestinal absorption is erratic. How can we improve dissolution in the gut?

The Causality: For oral delivery of poorly soluble compounds, the dissolution rate in GI fluids is the rate-limiting step for bioavailability. Creating an 5[5] physically disperses the drug within a hydrophilic polymer matrix (e.g., PVP or PEG) at the molecular level[3]. Because the drug is locked in a high-energy, non-crystalline state, the thermodynamic barrier required to break the crystal lattice is completely bypassed, leading to rapid and sustained solubilization in the gut[5].

Quantitative Data: Solubilization Efficacy

The table below summarizes the expected quantitative improvements when applying these techniques to benzoxazole and structurally analogous benzimidazole derivatives.

Solubilization StrategyPrimary Mechanism of ActionTypical Solubility Increase (Fold)*Optimal Application Phase
Co-solvent (DMSO/PEG) Disrupts the water hydrogen-bond network10x - 50xEarly biochemical / HTS assays
Solid Dispersion (PVP) Traps drug in a high-energy amorphous state100x - 500xIn vivo oral dosing (PO)[3]
Cyclodextrin (HP-β-CD) Hydrophobic cavity encapsulation1,000x - 4,700xCell-based assays, IV dosing[4]
Prodrug Modification Covalent addition of a hydrophilic promoiety600x - 30,000xLate-stage clinical formulation[4]

*Note: Fold-increases are benchmarked against intrinsic aqueous solubility data derived from highly rigid benzoxazole/benzimidazole analogs (e.g., Mebendazole, Fenbendazole)[4].

References

  • BenchChem.
  • BenchChem. "Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds."
  • BenchChem. "Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds."
  • Global Research Online. "Benzoxazole: Synthetic Methodology and Biological Activities."
  • European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments."

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization and Purification of 6-Methoxybenzo[d]oxazole

Welcome to the technical support guide for the optimization of crystallization and purification of 6-Methoxybenzo[d]oxazole. This document is designed for researchers, scientists, and drug development professionals, prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the optimization of crystallization and purification of 6-Methoxybenzo[d]oxazole. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in obtaining this compound in high purity.

Introduction

6-Methoxybenzo[d]oxazole is a key heterocyclic scaffold found in numerous compounds with significant biological activities. Its purity is paramount for reliable downstream applications, from biological screening to API (Active Pharmaceutical Ingredient) development. Achieving high purity often requires careful optimization of crystallization and/or chromatographic methods. This guide provides a systematic approach to these purification challenges, grounded in chemical principles and best practices.

I. Troubleshooting Guide: Crystallization & Purification Issues

This section addresses specific problems encountered during the purification of 6-Methoxybenzo[d]oxazole in a question-and-answer format.

Crystallization Problems

Question 1: My 6-Methoxybenzo[d]oxazole fails to crystallize from solution upon cooling, even at low temperatures. What should I do?

Answer:

Failure to crystallize is typically due to either the compound being too soluble in the chosen solvent, even at low temperatures, or the presence of impurities that inhibit crystal lattice formation.

  • Causality: For crystallization to occur, the solution must be supersaturated. If the compound's solubility in the cold solvent is still high, it will remain in solution. Impurities can disrupt the ordered arrangement of molecules necessary for crystal growth.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small crystal of pure 6-Methoxybenzo[d]oxazole, add it to the cold solution to act as a template for crystal growth.

    • Increase Supersaturation:

      • Evaporation: Reduce the solvent volume by gentle heating or under a stream of inert gas (e.g., nitrogen) and then allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the compound and impurities to precipitate out together.

    • Change the Solvent System:

      • Your current solvent may be too good. A good recrystallization solvent is one where the compound has high solubility when hot and low solubility when cold.[1][2]

      • Consider a two-solvent system (miscible pair). Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[3][4] A common combination for compounds of moderate polarity is an ethanol/water mixture.[3][5]

Question 2: Instead of crystals, my compound "oils out," forming a liquid layer at the bottom of the flask. How can I resolve this?

Answer:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is too concentrated. The resulting oil is an impure, supercooled liquid.

  • Causality: The high concentration of the solute can lower its melting point below the temperature of the solution. This is a common issue when the boiling point of the solvent is significantly higher than the melting point of the solute, or when significant impurities are present.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add more of the same solvent to dilute the solution, then cool it again, very slowly.

    • Lower the Solution Temperature: Use a solvent with a lower boiling point. This ensures that the solution becomes saturated at a temperature below the compound's melting point.

    • Promote Slower Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.[3]

    • Change Solvent System: Experiment with different solvents or solvent pairs. A two-solvent system can sometimes mitigate oiling out.

Question 3: My crude product is highly colored (e.g., dark brown). How can I remove these colored impurities?

Answer:

Dark coloration often indicates the presence of high molecular weight, polar byproducts or oxidized impurities.

  • Causality: Many organic reactions produce polymeric or oxidized side products that are highly colored. These impurities can become trapped in the crystal lattice, imparting color to the final product.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment:

      • Dissolve the crude 6-Methoxybenzo[d]oxazole in a suitable hot solvent.

      • Add a small amount of activated charcoal (about 1-2% of the solute weight) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid bumping. It's safer to add it before boiling.

      • Swirl the mixture and heat it for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

      • Perform a hot gravity filtration to remove the charcoal.[2]

      • Allow the hot, decolorized filtrate to cool and crystallize.

    • Column Chromatography: If charcoal treatment is ineffective, column chromatography is a more robust method for removing colored impurities (see details below).

Column Chromatography Problems

Question 4: I am getting poor separation of my compound from impurities during silica gel column chromatography. What can I do to improve this?

Answer:

Poor separation on a silica gel column is usually due to an inappropriate solvent system (eluent), improper column packing, or column overloading.

  • Causality: The separation of compounds on a silica gel column depends on their differential partitioning between the stationary phase (silica) and the mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly with the solvent front, resulting in no separation. If it's not polar enough, the compounds will not move.

  • Troubleshooting Workflow:

    Chromatography Troubleshooting start Poor Separation check_tlc Optimize Eluent with TLC? start->check_tlc check_loading Sample Loading Correct? check_tlc->check_loading Yes optimize_eluent Test various solvent systems (e.g., Hexane/EtOAc gradients). Aim for Rf of 0.2-0.4 for the target compound. check_tlc->optimize_eluent No check_packing Column Packed Correctly? check_loading->check_packing Yes adjust_loading Reduce sample amount. Use a 1:30 to 1:100 ratio of sample to silica gel by weight. check_loading->adjust_loading No solution Improved Separation check_packing->solution Yes repack_column Ensure no air bubbles or channels. Use slurry packing method. check_packing->repack_column No optimize_eluent->check_loading adjust_loading->check_packing repack_column->solution

    Caption: Troubleshooting workflow for column chromatography.

  • Detailed Steps:

    • Optimize Eluent System with TLC:

      • Use Thin-Layer Chromatography (TLC) to find the best solvent system before running the column.

      • A good starting point for 6-Methoxybenzo[d]oxazole and similar compounds is a mixture of hexane (or petroleum ether) and ethyl acetate.[6][7][8]

      • Test different ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). The ideal system should give your desired compound an Rf value of approximately 0.2-0.4, with good separation from impurities.

    • Use Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the elution. This helps to first elute non-polar impurities, then your compound, and finally the more polar impurities.

    • Check for Acidity Issues: The oxazole ring can be sensitive to the acidic nature of silica gel. If you suspect degradation on the column (streaking on TLC, low recovery), consider using deactivated silica gel (by adding ~1% triethylamine to your eluent) or switching to a different stationary phase like alumina.

    • Ensure Proper Packing and Loading:

      • Pack the column carefully as a slurry to avoid air bubbles and channels.

      • Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band. Overloading the column is a common cause of poor separation. A general rule is to use a 1:30 to 1:100 mass ratio of crude product to silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 6-Methoxybenzo[d]oxazole?

A1: Common impurities often stem from the synthetic route used. Typically, this involves the condensation of 2-amino-5-methoxyphenol with a carboxylic acid derivative. Potential impurities include:

  • Unreacted starting materials (e.g., 2-amino-5-methoxyphenol).

  • Side-products from incomplete cyclization or side reactions.

  • Residual solvents from the reaction or initial workup.[9][10][11][12][13]

Q2: What is a good starting solvent for the recrystallization of 6-Methoxybenzo[d]oxazole?

A2: While the optimal solvent must be determined experimentally, good starting points based on the polarity of similar heterocyclic compounds include:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate.

  • Two-Solvent Systems: Ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.[3][5] The key is to find a system where the compound is highly soluble at high temperatures and poorly soluble at room or ice-bath temperatures.[1][2]

Q3: How can I assess the purity of my final product?

A3: A combination of techniques should be used to confirm purity:

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause melting point depression and broadening.

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities or solvents.[9][10][11][12][13]

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: These are highly sensitive methods for quantifying purity and identifying trace impurities.

Q4: My purified 6-Methoxybenzo[d]oxazole is a white to off-white solid. Is this expected?

A4: Yes, many benzoxazole derivatives are described as white, off-white, or pale yellow solids. Significant discoloration (e.g., brown or black) after purification likely indicates the presence of persistent, often oxidized, impurities.

III. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which 6-Methoxybenzo[d]oxazole has high solubility when hot and low solubility when cold (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent needed to just dissolve the solid completely at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[3]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal eluent system (e.g., Hexane:Ethyl Acetate 8:2) that gives the target compound an Rf of 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in the eluent and pour it into a column. Let it settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal volume of a suitable solvent (like dichloromethane or the eluent itself). Carefully apply the solution to the top of the silica gel.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-Methoxybenzo[d]oxazole.

IV. Data Presentation

Table 1: Recommended Starting Solvent Systems for Purification

Purification MethodSolvent System (Starting Ratios)Rationale & Comments
Recrystallization Ethanol / WaterGood for moderately polar compounds. The ratio must be determined experimentally.[3][5]
Ethyl Acetate / HexaneA common pair for compounds of intermediate polarity. Dissolve in hot ethyl acetate, add hot hexane until cloudy.
Column Chromatography Hexane / Ethyl AcetateA standard choice for many organic compounds. Start with a low polarity (e.g., 9:1) and increase the ethyl acetate concentration as needed based on TLC.[6][7][8]
Dichloromethane / MethanolA more polar system for compounds that do not move in Hexane/EtOAc. Use a very small percentage of methanol initially (e.g., 99:1).

V. Visualization of Purification Workflow

Purification_Strategy start Crude 6-Methoxybenzo[d]oxazole tlc_analysis Analyze by TLC start->tlc_analysis decision Purity Assessment tlc_analysis->decision recrystallize Recrystallization decision->recrystallize Relatively clean (1 major spot, minor impurities) chromatography Column Chromatography decision->chromatography Complex mixture (multiple spots, close Rf) final_product Pure Product (Verify by MP, NMR, HPLC) recrystallize->final_product chromatography->final_product

Sources

Optimization

troubleshooting common impurities in 6-Methoxybenzo[d]oxazole extraction

Welcome to the Technical Support Center for Heterocyclic Extraction. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with isolating 6-Methoxybenzo[d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Extraction. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with isolating 6-Methoxybenzo[d]oxazole .

This heterocyclic scaffold is highly valued in drug development for its analgesic and cytotoxic properties[1][2]. However, because the benzoxazole ring is extremely weakly basic (essentially neutral)[3], it cannot be purified using standard acid-base "catch-and-release" techniques. Furthermore, the synthesis often relies on harsh acidic catalysts like polyphosphoric acid (PPA) or metal-mediated oxidative cyclization[4][5], which leave behind complex impurity profiles. This guide provides self-validating protocols to ensure high-purity extraction.

Part 1: Mechanistic Workflow & Visualization

The extraction of 6-Methoxybenzo[d]oxazole relies on exploiting the differential solubility and ionization states of the target molecule versus its precursors. The workflow below illustrates the critical path for removing acidic catalysts, amphoteric precursors, and lipophilic byproducts.

ExtractionWorkflow Start Crude Reaction Mixture (6-Methoxybenzo[d]oxazole + Impurities) Quench Quench & Hydrolysis (Crushed Ice / Vigorous Stirring) Start->Quench Hydrolyzes PPA pH_Adjust pH Adjustment (Sat. NaHCO3 to pH 8) Quench->pH_Adjust Neutralizes acids LLE Liquid-Liquid Extraction (Ethyl Acetate or CH2Cl2) pH_Adjust->LLE Ionizes precursors OrgPhase Organic Phase (Target + Lipophilic Impurities) LLE->OrgPhase Extracts target AqPhase Aqueous Phase (PPA, Salts, Polar Precursors) LLE->AqPhase Discards polar waste Wash Brine Wash & Drying (Anhydrous Na2SO4) OrgPhase->Wash Removes residual water Cryst Recrystallization (Acetone/Benzene or EtOH/Pet Ether) Wash->Cryst Differential solubility Pure Pure 6-Methoxybenzo[d]oxazole Cryst->Pure >95% Purity achieved

Workflow for the extraction and purification of 6-Methoxybenzo[d]oxazole.

Part 2: Troubleshooting Guide & FAQs

Q1: Why do I observe unreacted 2-amino-5-methoxyphenol co-eluting with 6-Methoxybenzo[d]oxazole during liquid-liquid extraction? Causality & Solution: Benzoxazoles are essentially neutral molecules[3]. During cyclocondensation, acidic catalysts like PPA or methanesulfonic acid (MeSO3H) are frequently used[4][5]. If the aqueous quench is not properly neutralized, the amphoteric 2-aminophenol precursors remain partially un-ionized and will partition into the organic phase (e.g., ethyl acetate or CH2Cl2) alongside your target[5][6]. Self-Validating Protocol: Adjust the aqueous phase strictly to pH 8 using saturated NaHCO3 before extraction[4]. This ensures the phenolic hydroxyl group of the impurity is ionized (pKa ~9-10), locking it in the aqueous layer, while the neutral 6-Methoxybenzo[d]oxazole safely partitions into the organic layer.

Q2: How can I eliminate trace metal impurities from oxidative cyclization catalysts? Causality & Solution: Metal catalysts (e.g., manganese(III) acetate or zinc oxide nanoparticles) are often used to drive the oxidative cyclization of Schiff bases into benzoxazoles[3][6]. These transition metals coordinate with the nitrogen and oxygen atoms of the benzoxazole ring, leading to trace metallic impurities that are highly detrimental to downstream biological assays[4]. Self-Validating Protocol: To avoid this entirely, switch to a metal-free, one-pot synthesis using methanesulfonic acid (MeSO3H) with acid chlorides. This generates the product via intramolecular nucleophilic displacement without metal contamination[4]. If metals must be used, incorporate a post-extraction wash with a chelating agent (e.g., 0.1 M aqueous EDTA) before the brine wash.

Q3: My crude extract forms persistent emulsions during the CH2Cl2:H2O wash. How do I break them? Causality & Solution: Emulsions during the extraction of benzoxazole derivatives almost always arise from the incomplete hydrolysis of polymeric acidic catalysts (like PPA) or the presence of amphiphilic unreacted starting materials[5]. Self-Validating Protocol: Pour the hot reaction mixture directly onto crushed ice with vigorous magnetic stirring to fully hydrolyze the PPA into water-soluble phosphoric acid before attempting extraction[5]. If an emulsion still forms during the CH2Cl2:H2O extraction[6], filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts, or add saturated brine to increase the aqueous ionic strength, forcing phase separation.

Q4: What is the best method for final purification if reverse-phase HPLC is not scalable for my batch? Causality & Solution: While reverse-phase chromatography (eluting with a water-acetonitrile gradient containing 0.05% TFA or aqueous ammonia) is highly effective for analytical scales[1], it is bottlenecked at scale. Fortunately, benzoxazole derivatives are highly crystalline[7]. Self-Validating Protocol: Exploit the differential solubility of the product and impurities. Recrystallize the crude material from a mixture of acetone and benzene, or an alcohol-petroleum ether combination[7][8]. The 6-Methoxybenzo[d]oxazole will selectively crystallize out, leaving polar impurities and Schiff base intermediates in the mother liquor.

Part 3: Standardized Experimental Protocol

Optimized Extraction and Purification of 6-Methoxybenzo[d]oxazole

  • Quenching & Hydrolysis: Upon completion of the cyclization reaction, cool the reaction vessel to 60°C. Pour the mixture directly onto crushed ice (approx. 10 g of ice per 1 g of starting material) with vigorous magnetic stirring. Continue stirring for 30 minutes to ensure complete hydrolysis of acidic catalysts (e.g., PPA)[5].

  • pH Adjustment: Slowly add saturated aqueous NaHCO3 dropwise until the aqueous mixture reaches exactly pH 8. Causality: This neutralizes residual acids and ionizes unreacted phenolic precursors, preventing their organic partitioning[4].

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL) or CH2Cl2[5][6].

    • Validation Checkpoint: The organic layer should cleanly separate. If an emulsion forms, add 20 mL of saturated NaCl (brine) and gently swirl (do not shake vigorously).

  • Washing & Drying: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous MgSO4 or Na2SO4, then filter[5][6].

  • Concentration: Evaporate the solvent under reduced pressure (in vacuo) using a rotary evaporator to obtain the crude solid[1][6].

  • Recrystallization: Dissolve the crude solid in a minimal volume of hot alcohol (e.g., ethanol or methanol). Slowly add petroleum ether dropwise until the solution becomes slightly turbid. Allow the flask to cool gradually to room temperature, then transfer to an ice bath (0-5°C) to maximize yield[8].

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Rinse the filter cake with ice-cold petroleum ether to remove soluble contaminants, then dry in a vacuum oven at 40–50°C[8].

Part 4: Quantitative Data & Impurity Profiling

The following table summarizes the quantitative impact of the troubleshooting strategies on the impurity profile of 6-Methoxybenzo[d]oxazole extracts.

Impurity TypeSource / CausalityPartition CharacteristicRecommended Removal StrategyExpected Clearance (%)
Unreacted 2-amino-5-methoxyphenol Starting materialAmphoteric (pKa ~9.5)pH 8 adjustment + LLE (Ethyl Acetate)> 98.5%
Schiff Base Intermediates Incomplete cyclizationHighly LipophilicRecrystallization (EtOH / Pet Ether)> 95.0%
Trace Metals (e.g., Zn, Mn) Oxidative catalystsCoordinate complexesMetal-free synthesis (MeSO3H) or EDTA wash> 99.9%
Polyphosphoric Acid (PPA) Condensation catalystHighly Polar / PolymericIce quench + vigorous stirring100.0%

Part 5: References

  • [1] Title: US9102636B2 - Analgesic compounds, compositions, and uses thereof | Source: Google Patents | URL:

  • [7] Title: US3268546A - Certain 2-benzoxazolinone compounds having methoxy and halo substituents | Source: Google Patents | URL:

  • [2] Title: PHYTOCHEMICAL CONSTITUENTS AND CYTOTOXIC ACTIVITY FROM Scoparia dulcis LINN OF INDONESIA ORIGIN | Source: ResearchGate | URL:[Link]

  • [8] Title: Synthesis of Different Benzoxazole Derivatives for The Evaluation of Anti-Anxiety/Anti-Depressants | Source: IJPCAT | URL:[Link]

  • [4] Title: One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Source: ConnectSci | URL:[Link]

  • [3] Title: Benzoxazole: Synthetic Methodology and Biological Activities | Source: Global Research Online | URL:[Link]

  • [6] Title: A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation | Source: MDPI | URL:[Link]

Sources

Troubleshooting

best deuterated solvents for 6-Methoxybenzo[d]oxazole NMR analysis

Welcome to the Technical Support Center for 6-Methoxybenzo[d]oxazole NMR Analysis . As a Senior Application Scientist, I have designed this guide to help you navigate the specific spectroscopic challenges associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Methoxybenzo[d]oxazole NMR Analysis . As a Senior Application Scientist, I have designed this guide to help you navigate the specific spectroscopic challenges associated with this heteroaromatic system.

The benzoxazole core, coupled with an electron-donating 6-methoxy group, presents unique solvent-solute interactions. Poor solvent selection can lead to obscured peaks, unresolved multiplets, or false assumptions about sample degradation. This guide provides the causality behind these phenomena and establishes self-validating protocols to ensure pristine spectral acquisition.

Diagnostic Workflow: Solvent Selection & Troubleshooting

Before preparing your sample, use the logical workflow below to determine the optimal deuterated solvent and anticipate potential overlapping artifacts.

SolventWorkflow Start Sample: 6-Methoxybenzo[d]oxazole Soluble Is the compound highly polar or forming aggregates? Start->Soluble UseCDCl3 Select CDCl3 (Standard Choice) Soluble->UseCDCl3 No (Non-polar) UseDMSO Select DMSO-d6 (Breaks pi-stacking) Soluble->UseDMSO Yes (Polar/Aggregated) CheckOverlap Does the HDO peak (~3.3 ppm) shift and obscure the 6-OMe peak (~3.8 ppm)? UseDMSO->CheckOverlap VT_NMR Run VT-NMR (Heat to 50°C) to shift HDO upfield CheckOverlap->VT_NMR Yes Sieves Add 3Å Molecular Sieves to remove trace water CheckOverlap->Sieves Preventative

Workflow for selecting the optimal NMR solvent and troubleshooting methoxy peak overlap.

Troubleshooting Guides & FAQs

Q1: Why is my 6-methoxy singlet (~3.8 ppm) obscured or overlapping when using DMSO-d6? Expertise & Causality: The 6-methoxy group of 6-methoxybenzo[d]oxazole typically resonates as a sharp singlet between 3.80 and 3.90 ppm. In pure DMSO-d6, the residual water (HDO) peak appears at 3.33 ppm[1]. However, the oxazole nitrogen acts as a strong hydrogen-bond acceptor. When trace water interacts with this heteroaromatic core, or if the sample is highly concentrated, the HDO peak broadens and shifts downfield toward the 3.8 ppm region, directly obscuring the methoxy signal[2]. Self-Validating Solution: Perform a Variable Temperature (VT) NMR experiment. By heating the sample to 40–50 °C, you increase the kinetic energy of the system, which disrupts the hydrogen bonding network. This reliably shifts the HDO peak upfield (towards 3.0 ppm), cleanly resolving the 6-methoxy singlet[2]. If the peak separates upon heating, your protocol is validated.

Q2: Should I use CDCl3 or DMSO-d6 for routine characterization? Expertise & Causality: CDCl3 is the standard choice for the parent 6-methoxybenzo[d]oxazole due to its excellent solubility and lack of exchangeable protons. However, for advanced drug development applications—such as synthesizing SNAr covalent inhibitors targeting NADPH oxidases—functionalized benzoxazole derivatives often exhibit strong intermolecular π-π stacking and poor solubility in non-polar solvents[3]. Self-Validating Solution: Always start with CDCl3. If the baseline is noisy or the aromatic protons (H-4, H-5, H-7) appear as broad, unresolved multiplets, it indicates aggregation. Switch to DMSO-d6; its high dielectric constant disrupts π-stacking and provides superior chemical shift dispersion for the aromatic region[4].

Q3: The H-2 oxazole proton (~8.5 ppm) is missing or extremely broad. Is my compound degrading? Expertise & Causality: The H-2 proton is highly deshielded due to the anisotropic effects of the adjacent electronegative oxygen and nitrogen atoms. Under neutral conditions, it is a non-exchangeable, sharp singlet. However, CDCl3 degrades over time when exposed to light and oxygen, forming trace amounts of DCl. This trace acid protonates the oxazole nitrogen, triggering an intermediate exchange process that severely broadens the H-2 signal. Self-Validating Solution: Pass your CDCl3 through a small plug of basic alumina immediately before sample preparation. If the H-2 signal returns as a sharp singlet in the new spectrum, the issue was solvent acidity, not sample degradation.

Quantitative Data: Expected Chemical Shifts

The table below summarizes the expected chemical shifts for 6-methoxybenzo[d]oxazole to aid in rapid spectral assignment and solvent comparison.

NMR ParameterCDCl3DMSO-d6Causality / Analytical Notes
Residual Solvent Peak (1H) 7.26 ppm2.50 ppmBaseline calibration reference[1].
Residual Water (HDO) Peak 1.56 ppm3.33 ppm (variable)HDO in DMSO shifts drastically with temperature and solute concentration[2].
Oxazole H-2 Proton ~8.00 - 8.20 ppm~8.50 - 8.70 ppmHighly deshielded; shifts further downfield in polar, hydrogen-bonding DMSO.
6-Methoxy Protons ~3.85 ppm~3.80 ppmHigh risk of overlap with the HDO peak in DMSO-d6 if the sample is wet[2].
Aromatic Protons (H-4, 5, 7) 6.90 - 7.70 ppm7.10 - 7.90 ppmDMSO-d6 provides better multiplet resolution for substituted derivatives[4].

Self-Validating Experimental Protocol: Anhydrous Sample Preparation

To guarantee high-resolution spectra and prevent HDO overlap with the critical methoxy group, follow this step-by-step methodology. Every step includes a validation checkpoint to ensure the integrity of the process.

Step 1: Sample Desiccation

  • Transfer 5–10 mg of the 6-methoxybenzo[d]oxazole derivative into a pre-weighed vial.

  • Dry the sample under high vacuum (lyophilization or Schlenk line) for a minimum of 4 hours to remove surface moisture and residual synthesis solvents. Validation Checkpoint: Weigh the vial again. A constant mass indicates the complete removal of volatile contaminants.

Step 2: Solvent Dehydration

  • Activate 3Å molecular sieves by heating them to 300 °C overnight, then cooling them in a desiccator.

  • Add the activated sieves to a fresh ampoule of your chosen solvent (DMSO-d6 or CDCl3) and allow it to sit for 24 hours prior to use. Validation Checkpoint: Run a blank NMR spectrum of the solvent. The absence of a peak at 1.56 ppm (CDCl3) or a minimized peak at 3.33 ppm (DMSO-d6) confirms successful dehydration[1].

Step 3: Dissolution and Filtration

  • Dissolve the dried sample in 0.6 mL of the dehydrated solvent.

  • Pass the solution through a glass microfiber filter (or a Pasteur pipette tightly plugged with glass wool) directly into a clean, oven-dried 5 mm NMR tube. Validation Checkpoint: Hold the tube to the light. The solution must be optically clear. Particulates distort the magnetic field homogeneity, leading to poor shimming and broad peaks.

Step 4: Spectrometer Acquisition

  • Insert the sample into the spectrometer and allow 5 minutes for thermal equilibration.

  • Shim the Z and Z2 gradients thoroughly.

  • Set the relaxation delay (D1) to at least 2.0 seconds. Validation Checkpoint: A sufficient D1 ensures complete relaxation of the methoxy protons, yielding an accurate 3:1 integration ratio when compared against a single aromatic proton on the benzoxazole core.

References

  • NMR Solvent Data Chart Cambridge Isotope Laboratories / Washington.edu URL:[Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry RSC.org URL:[Link]

  • Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes National Institutes of Health (NIH) URL: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Journal of Organic Chemistry / Pitt.edu URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

6-Methoxybenzo[d]oxazole vs 5-Methoxybenzo[d]oxazole biological activity

6-Methoxybenzo[d]oxazole vs. 5-Methoxybenzo[d]oxazole: A Comparative Guide to Biological Activity and Pharmacological Applications Executive Summary Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

6-Methoxybenzo[d]oxazole vs. 5-Methoxybenzo[d]oxazole: A Comparative Guide to Biological Activity and Pharmacological Applications

Executive Summary

Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry. The positional isomerism of the methoxy group on the benzenoid ring—specifically 6-methoxybenzo[d]oxazole versus 5-methoxybenzo[d]oxazole—exerts a profound impact on the molecule's electronic distribution, lipophilicity, and spatial geometry. This seemingly minor structural shift dictates target specificity, steering the biological activity from potent anticancer tubulin inhibition (6-methoxy) to antimicrobial and neurological modulation (5-methoxy).

6-Methoxybenzo[d]oxazole: The Anticancer Pharmacophore

Mechanistic Causality: The 6-methoxy substitution creates a specific steric and electronic profile that effectively mimics the trimethoxyphenyl ring of Combretastatin A-4 (CA-4). This precise geometry allows 6-methoxybenzoxazole derivatives to dock seamlessly into the hydrophobic colchicine-binding site of β -tubulin.

Experimental Evidence: In arylpyridine derivatives, introducing a 6-methoxybenzo[d]oxazole group significantly enhances broad-spectrum antiproliferative activity[1]. For instance,, arresting A549 lung cancer cells in the G2/M phase[1]. In direct comparison, the unsubstituted benzoxazole analog (compound 27) shows much weaker activity ( GI50​ 4.6–7.9 μ M), proving that the 6-methoxy group is critical for optimal receptor anchoring and subsequent microtubule disruption[1].

5-Methoxybenzo[d]oxazole: Antimicrobial & Neurological Modulator

Mechanistic Causality: Shifting the methoxy group to the 5-position alters the dipole moment and the electron density of the oxazole nitrogen. This configuration favors hydrogen-bonding interactions with bacterial targets, quorum-sensing (QS) receptors, and mammalian 5-HT3 receptors.

Experimental Evidence: 5-Methoxybenzo[d]oxazole derivatives (e.g., JSF-4528) have been identified as , demonstrating superior intrabacterial drug accumulation and metabolic stability[2]. Furthermore, benzoheterocyclic sulfoxides bearing a 5-methoxybenzo[d]oxazole core (e.g., compound 9b) act as, attenuating biofilm formation without exerting selective survival pressure[3]. Additionally, 2-aminobenzoxazoles containing the 5-methoxy motif are recognized as in neurological applications[4].

Quantitative Data Comparison

To facilitate rapid decision-making in lead optimization, the following table summarizes the divergent activity profiles of these positional isomers.

Compound ScaffoldRepresentative DerivativePrimary Biological TargetKey Activity MetricReference
6-Methoxybenzo[d]oxazole Arylpyridine Compound 29 β -Tubulin (Colchicine site) IC50​ = 2.1 μ M (Polymerization)[1]
5-Methoxybenzo[d]oxazole JSF-4528M. tuberculosis TargetsHigh Intrabacterial Accumulation[2]
5-Methoxybenzo[d]oxazole Sulfoxide Compound 9bP. aeruginosa QS ReceptorsBiofilm Inhibition (Sub-MIC)[3]
5-Methoxybenzo[d]oxazole 2-N,N-Dialkylamino analog5-HT3 ReceptorHigh Agonist Potency[4]

Mechanistic Pathways

BiologicalPathways cluster_6OMe 6-Methoxybenzo[d]oxazole (Anticancer) cluster_5OMe 5-Methoxybenzo[d]oxazole (Antimicrobial) N1 6-OMe Derivative N2 Colchicine Site Binding (β-Tubulin) N1->N2 N3 Tubulin Polymerization Inhibition N2->N3 N4 G2/M Arrest & Apoptosis N3->N4 N5 5-OMe Derivative N6 Bacterial Target Binding (e.g., QS Receptors) N5->N6 N7 Biofilm & Virulence Disruption N6->N7 N8 Pathogen Clearance N7->N8

Divergent pharmacological pathways of 6-methoxy vs 5-methoxybenzo[d]oxazole derivatives.

Self-Validating Experimental Protocols

Protocol 1: Tubulin Polymerization Assay (For 6-Methoxy Derivatives)

Objective: Quantify the anti-tubulin activity of 6-methoxybenzo[d]oxazole derivatives[1].

  • Step 1: Preparation. Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Step 2: Compound Incubation & Self-Validating Controls. Add the 6-methoxy derivative (e.g., 5 μ M) to the tubulin solution.

    • Causality & Validation: You must include three parallel controls: a positive control (Combretastatin A-4) to validate the assay's dynamic range, a vehicle control (DMSO) to establish baseline polymerization, and a compound-only well (no tubulin) to subtract auto-fluorescence. This tripartite control system ensures that any observed drop in fluorescence is strictly due to tubulin depolymerization, not compound precipitation or spectral interference.

  • Step 3: Kinetic Measurement. Monitor fluorescence (Ex 360 nm / Em 420 nm) continuously at 37°C for 60 minutes using a microplate reader.

  • Step 4: Data Analysis. Calculate the IC50​ based on the Vmax​ of the polymerization curve relative to the vehicle control.

Protocol 2: Quorum Sensing Inhibition Assay (For 5-Methoxy Derivatives)

Objective: Evaluate 5-methoxybenzo[d]oxazole derivatives against P. aeruginosa virulence without bactericidal pressure[3].

  • Step 1: Strain Preparation. Culture a reporter strain of P. aeruginosa (e.g., PAO1-lasB-gfp) overnight in Luria-Bertani (LB) broth.

  • Step 2: Treatment & Self-Validating Controls. Administer the 5-methoxy derivative at sub-MIC concentrations.

    • Causality & Validation: Concurrently measure both GFP fluorescence (QS activity) and OD600​ (bacterial growth). If the OD600​ drops proportionally with fluorescence, the compound is merely toxic/bactericidal. A true QS inhibitor will show a significant, dose-dependent drop in fluorescence while the OD600​ remains stable. This dual-readout validates the specific anti-virulence mechanism.

  • Step 3: Virulence Factor Quantification. Extract pyocyanin from the cell-free supernatant using a chloroform/HCl phase separation. Measure the absorbance of the acidic aqueous phase at 520 nm to quantify phenotypic QS inhibition.

References

  • Title: Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin Source: ACS Medicinal Chemistry Letters (PubMed Central) URL: [Link]

  • Source: WIPO (PCT)
  • Title: Design, synthesis, and biological evaluation of benzoheterocyclic sulfoxide derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central) URL: [Link]

  • Title: Metal-Free Synthesis of 2-N,N-Dialkylaminobenzoxazoles Using Tertiary Amines as the Nitrogen Source Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Comparative Guide to Mass Spectrometry Fragmentation of 6-Methoxybenzo[d]oxazole: EI-MS vs. ESI-CID-MS/MS

As a Senior Application Scientist, I approach the structural elucidation of heterocyclic scaffolds not merely as a data-collection exercise, but as a mechanistic puzzle. 6-Methoxybenzo[d]oxazole (Exact Mass: 149.0477 Da)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural elucidation of heterocyclic scaffolds not merely as a data-collection exercise, but as a mechanistic puzzle. 6-Methoxybenzo[d]oxazole (Exact Mass: 149.0477 Da) is a critical pharmacophore in drug development. Accurately characterizing its structure requires a deep understanding of how it behaves in the gas phase under different ionization conditions.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the causality behind the fragmentation patterns, we can establish self-validating analytical protocols that ensure absolute confidence in structural assignments.

Mechanistic Causality: Ionization & Fragmentation Fundamentals

To select the appropriate mass spectrometry platform, we must first understand the fundamental physics governing the ionization of the methoxybenzoxazole core.

Electron Ionization (EI) Dynamics

In GC-EI-MS, the molecule is bombarded with 70 eV electrons, stripping an electron to form a highly energetic, odd-electron radical cation (M+•). For 6-methoxybenzo[d]oxazole, this occurs at m/z 149.04 . The excess internal energy drives rapid homolytic cleavage. The most thermodynamically favorable pathway is the loss of the methyl radical (•CH3, 15 Da) from the methoxy group, yielding a highly stable, even-electron oxonium/quinonoid ion at m/z 134.02. This is followed by the characteristic expulsion of carbon monoxide (CO, 28 Da) from the benzoxazole ring .

Electrospray Ionization (ESI) & Collision-Induced Dissociation (CID)

In LC-ESI-MS/MS, the soft ionization process yields an even-electron protonated molecule, [M+H]+, at m/z 150.05. According to the "even-electron rule," these ions typically undergo heterolytic cleavage to expel neutral molecules (e.g., H2O, CO, NH3). Therefore, CID of benzoxazoles frequently results in the loss of CO (28 Da) to form m/z 122.06 .

However, methoxyarenes present a fascinating exception. The resonance stabilization of the aromatic system is so strong that the energy required to expel a methyl radical is offset by the formation of a highly stable distonic radical cation. Thus, we observe a "rule-breaking" homolytic cleavage in ESI-CID, losing •CH3 to yield m/z 135.03 .

Fragmentation cluster_EI EI-MS (70 eV) Pathway cluster_ESI ESI-CID-MS/MS Pathway M 6-Methoxybenzo[d]oxazole Exact Mass: 149.0477 EI_M M+• m/z 149.04 M->EI_M Electron Impact ESI_M [M+H]+ m/z 150.05 M->ESI_M Electrospray (+H+) EI_134 [M - CH3]+ m/z 134.02 EI_M->EI_134 - •CH3 (15 Da) EI_106 [M - CH3 - CO]+ m/z 106.03 EI_134->EI_106 - CO (28 Da) ESI_135 [M+H - CH3]•+ m/z 135.03 ESI_M->ESI_135 - •CH3 (15 Da) ESI_122 [M+H - CO]+ m/z 122.06 ESI_M->ESI_122 - CO (28 Da)

Fig 1. Mass spectrometry fragmentation pathways of 6-Methoxybenzo[d]oxazole.

Comparative Performance Data

When comparing the two platforms, GC-EI-MS provides a highly reproducible, library-matchable "fingerprint" of the molecule. Conversely, LC-ESI-MS/MS offers superior sensitivity for trace analysis and allows for tunable fragmentation via variable collision energies (CE).

Table 1: Diagnostic Fragmentation Ions for 6-Methoxybenzo[d]oxazole

Ion Speciesm/z (Theoretical)PlatformMechanistic OriginRelative Abundance
M+•149.0477GC-EI-MSMolecular radical cationHigh (80-90%)
[M - CH3]+134.0242GC-EI-MSHomolytic loss of methyl radicalBase Peak (100%)
[M - CH3 - CO]+106.0293GC-EI-MSSubsequent loss of carbon monoxideMedium (40%)
[M+H]+150.0555LC-ESI-MS/MSProtonated molecular ionBase Peak (Pre-CID)
[M+H - CH3]•+135.0320LC-ESI-MS/MSHomolytic CID loss of methyl radicalMedium (CE dependent)
[M+H - CO]+122.0606LC-ESI-MS/MSHeterolytic CID loss of carbon monoxideHigh (CE dependent)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure trustworthiness, both workflows below incorporate mandatory System Suitability Tests (SST) to validate mass accuracy and ionization efficiency prior to sample injection.

Workflow Start Sample Preparation (1 mg/mL in MeOH) SST System Suitability Test (PFTBA / Reserpine) Start->SST split Platform Selection SST->split GC GC-EI-MS (70 eV, 250°C) split->GC Volatile LC LC-ESI-MS/MS (CID, Pos Mode) split->LC Polar DataGC Spectral Matching (NIST Library) GC->DataGC DataLC DataLC LC->DataLC Valid Valid DataGC->Valid DataLC->Valid

Fig 2. Self-validating experimental workflow for MS platform selection.

Protocol A: GC-EI-MS Analysis (Structural Fingerprinting)
  • System Suitability (SST): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks meet standard abundance criteria to ensure the 70 eV electron multiplier is functioning optimally.

  • Sample Preparation: Dissolve 6-Methoxybenzo[d]oxazole in MS-grade ethyl acetate to a final concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness). Ramp the oven from 80°C to 280°C at a rate of 15°C/min.

  • Data Acquisition: Scan the mass range of m/z 50–300.

  • Validation: Confirm the presence of the M+• at m/z 149 and the diagnostic base peak at m/z 134. Cross-reference the spectrum against the NIST mass spectral library for orthogonal validation.

Protocol B: LC-ESI-MS/MS Analysis (Trace Quantification)
  • System Suitability (SST): Infuse a positive ion calibration mix (e.g., caffeine, MRFA, Ultramark 1621). Calibrate the TOF or Orbitrap analyzer to achieve a mass error of < 5 ppm.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. The acidic modifier is critical to drive the formation of the [M+H]+ ion.

  • Chromatography: Elute the sample on a C18 column (50 x 2.1 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in water (Mobile Phase A) and 0.1% Formic Acid in acetonitrile (Mobile Phase B).

  • Data Acquisition: Isolate the precursor ion at m/z 150.05 in the first quadrupole (Q1). Apply a normalized collision energy (NCE) sweep from 15 to 35 eV in the collision cell (Q2).

  • Validation: Monitor the specific Multiple Reaction Monitoring (MRM) transitions: 150.05 → 135.03 and 150.05 → 122.06. The simultaneous presence of both product ions definitively validates the methoxybenzoxazole core.

Conclusion

For the rigorous analysis of 6-Methoxybenzo[d]oxazole, the choice of MS platform dictates the fragmentation behavior. GC-EI-MS is the gold standard for unambiguous structural confirmation due to its highly reproducible, library-searchable homolytic fragmentation (yielding the m/z 134 base peak). Conversely, LC-ESI-MS/MS is the superior choice for high-sensitivity quantification in complex biological matrices, provided the analyst accounts for the unique homolytic loss of the methyl radical during CID.

References

  • PubChem. "6-Methoxybenzo[d]oxazole". National Institutes of Health. URL:[Link]

  • Fateallchem. "Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives". Rapid Communications in Mass Spectrometry (Wiley). URL:[Link]

Validation

Analytical Comparison Guide: Purity Determination of 6-Methoxybenzo[d]oxazole by GC-MS vs. HPLC

Executive Summary Accurate purity determination of heterocyclic building blocks is a foundational requirement in medicinal chemistry and drug development. 6-Methoxybenzo[d]oxazole is a versatile intermediate frequently u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate purity determination of heterocyclic building blocks is a foundational requirement in medicinal chemistry and drug development. 6-Methoxybenzo[d]oxazole is a versatile intermediate frequently utilized in the synthesis of biologically active compounds and fluorescent probes. While High-Performance Liquid Chromatography (HPLC) is traditionally the default analytical technique in pharmaceutical laboratories[1], Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly orthogonal and often superior approach for low-molecular-weight, volatile heterocycles[2].

This guide provides an in-depth mechanistic comparison between GC-MS and HPLC for the purity analysis of 6-Methoxybenzo[d]oxazole, supported by a self-validating experimental protocol and comparative performance data.

Physicochemical Profiling & Mechanistic Rationale

To select the optimal analytical method, one must first analyze the intrinsic properties of the analyte. 6-Methoxybenzo[d]oxazole (C₈H₇NO₂) has a molecular weight of 149.15 g/mol [3].

  • Volatility and Thermal Stability: The compound lacks strong hydrogen-bond donors (such as primary amines or free hydroxyl groups). The ether linkage (methoxy group) and the fused oxazole ring are thermally stable. This makes the molecule highly amenable to vaporization without thermal degradation, a prerequisite for GC-MS[4].

  • Separation Dynamics: GC-MS separates compounds based on boiling point and stationary phase affinity driven by temperature gradients[4]. In contrast, HPLC relies on the polarity and hydrophobic interactions of the analyte with a stationary phase (e.g., C18) driven by liquid solvents[2].

  • Impurity Profiling: During the synthesis of benzoxazoles, common impurities include unreacted starting materials (e.g., 2-amino-4-methoxyphenol) or volatile coupling reagents[5]. GC-MS capillary columns provide exceptionally high theoretical plate counts, allowing for baseline resolution of these closely related volatile impurities that might co-elute in a standard reversed-phase HPLC run.

Analytical Workflows

The following diagram illustrates the parallel logic and distinct pathways utilized when validating purity via GC-MS versus HPLC.

Workflow cluster_GCMS GC-MS Protocol (Volatiles) cluster_HPLC HPLC Protocol (Non-Volatiles) Start 6-Methoxybenzo[d]oxazole Analytical Sample GCPrep Sample Prep (1 mg/mL in DCM) Start->GCPrep LCPrep Sample Prep (1 mg/mL in MeCN) Start->LCPrep GCInj Injection (Split 1:50, 250°C) GCPrep->GCInj GCSep Separation (DB-5MS, He Carrier) GCInj->GCSep GCDet Detection (EI-MS, m/z 40-300) GCSep->GCDet Compare Peak Area Normalization & Purity Quantification GCDet->Compare LCInj Injection (10 µL loop) LCPrep->LCInj LCSep Separation (C18, Gradient Elution) LCInj->LCSep LCDet Detection (UV-DAD, 254 nm) LCSep->LCDet LCDet->Compare

Figure 1: Parallel analytical workflows comparing GC-MS and HPLC for benzoxazole purity.

Self-Validating Protocol: GC-MS Purity Determination

To ensure trustworthiness and reproducibility, the following GC-MS protocol is designed as a self-validating system . Every parameter is chosen with a specific mechanistic purpose to prevent false positives or analytical artifacts.

Phase 1: Sample Preparation & Internal Validation
  • Diluent Selection: Dissolve 10.0 mg of 6-Methoxybenzo[d]oxazole in 10.0 mL of GC-grade Dichloromethane (DCM) to yield a 1.0 mg/mL stock.

    • Causality: DCM is selected due to its high volatility (boiling point 39.6°C). It elutes rapidly during the initial solvent delay window, ensuring it does not mask early-eluting low-molecular-weight impurities.

  • Internal Standard (IS): Spike the sample with 1,4-Dichlorobenzene (final concentration 0.1 mg/mL).

    • Causality: The IS acts as an internal control. Consistent peak area and retention time of the IS across multiple runs validate that the injection volume is precise and the mass spectrometer source is not experiencing sensitivity drift.

Phase 2: Instrument Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Causality: The 5% phenyl-arylene polymer phase offers slight polarity. This perfectly balances interaction with the aromatic benzoxazole ring and the methoxy dipole, preventing peak tailing while resolving structural isomers.

  • Injection Port: 250°C, 1.0 µL injection volume, Split ratio 1:50.

    • Causality: A split injection is mandatory. Introducing the entire 1.0 µL volume to the capillary column would cause severe overloading, leading to peak fronting and compromised resolution. The 1:50 ratio ensures a sharp, narrow analyte band enters the column.

  • Oven Temperature Program:

    • Initial hold at 60°C for 2 minutes. (Causality: Focuses the sample band at the head of the column while the solvent elutes).

    • Ramp at 15°C/min to 280°C, hold for 5 minutes. (Causality: The steady ramp separates compounds by boiling point, while the high-temperature hold bakes out any heavy, non-volatile contaminants, preventing carryover into the next run).

  • Detection (EI-MS): Electron Ionization at 70 eV; Scan range m/z 40–300.

    • Causality: 70 eV is the industry standard for EI, ensuring the resulting fragmentation pattern (yielding a strong molecular ion at m/z 149) can be cross-referenced against standard NIST libraries for unambiguous structural confirmation[5].

Phase 3: System Suitability & Run Sequence
  • Blank Injection (Pure DCM): Validates the absence of column bleed or ghost peaks.

  • IS Only Injection: Confirms the retention time and m/z (146) of the internal standard.

  • Sample Injections (Triplicate): Quantify purity using the relative peak area percentage method (Total Analyte Area / Total Area of all peaks excluding solvent and IS × 100).

Quantitative Data Comparison

The choice between GC-MS and HPLC depends heavily on the specific analytical goals. Below is a comparative matrix based on established validation parameters for benzoxazole derivatives[1],[6].

Analytical ParameterGC-MS (DB-5MS, EI Detection)HPLC (C18, UV-DAD Detection)
Separation Mechanism Volatility and boiling point differencesHydrophobicity and solvent polarity
Primary Advantage Superior resolution of volatile synthetic impuritiesIdeal for non-volatile or thermally labile impurities
Limit of Detection (LOD) ~10–50 ng/mL (in Selected Ion Monitoring mode)~100–500 ng/mL (dependent on chromophore)
Structural Confirmation Yes: Provides exact mass fragments (m/z 149)No: Requires coupling to an LC-MS system
Matrix Interference Low (non-volatiles remain in the glass liner)Moderate (highly polar compounds may co-elute at the void volume)
Typical Run Time 15–20 minutes10–15 minutes

Conclusion

For the purity determination of 6-Methoxybenzo[d]oxazole, GC-MS is the superior technique for identifying and quantifying volatile reaction byproducts, residual solvents, and unreacted starting materials. Its ability to simultaneously separate compounds with high theoretical plate counts and confirm their identity via mass fragmentation provides a robust, self-validating dataset. Conversely, HPLC should be employed as a complementary technique if the synthetic route is suspected to generate high-molecular-weight oligomers or non-volatile salts that cannot be vaporized in a GC inlet.

References

  • Title: 6-Methoxybenzo[d]oxazole | C8H7NO2 | CID 19020184 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Understanding Chemical Testing: GC-MS vs. HPLC Source: Smithers URL: [Link]

  • Title: Understanding the Difference Between GCMS and HPLC Source: GenTech Scientific URL: [Link]

  • Title: A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions Source: PubMed Central (PMC) URL: [Link]

  • Title: Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives Source: Journal of Basic and Applied Research in Biomedicine URL: [Link]

Sources

Comparative

High-Resolution Structural Validation of 6-Methoxybenzo[d]oxazole: A Comparative Guide to X-Ray Crystallography, NMR, and MicroED

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Compound Focus: 6-Methoxybenzo[d]oxazole (C₈H₇NO₂) Executive Summary 6-Methoxybenzo[d]oxazole (IUPAC: 6-methoxy-1,3-benzoxazole) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Compound Focus: 6-Methoxybenzo[d]oxazole (C₈H₇NO₂)

Executive Summary

6-Methoxybenzo[d]oxazole (IUPAC: 6-methoxy-1,3-benzoxazole) is a low-molecular-weight (149.15 g/mol ) heterocyclic compound that serves as a critical scaffold in medicinal chemistry[1]. Validating its precise 3D spatial arrangement—including bond lengths, bond angles, and intermolecular interactions—is a foundational step in structure-based drug design (SBDD).

As a Senior Application Scientist, I frequently see drug discovery pipelines stall due to ambiguous structural assignments. While Single-Crystal X-Ray Diffraction (SCXRD) has historically been the gold standard for this validation[2], modern analytical workflows increasingly weigh it against Nuclear Magnetic Resonance (NMR) spectroscopy and the rapidly emerging Microcrystal Electron Diffraction (MicroED)[3]. This guide objectively compares these techniques and provides a self-validating experimental protocol for the structural elucidation of 6-Methoxybenzo[d]oxazole.

Comparative Analysis: SCXRD vs. Alternatives

Choosing the right structural validation technique is a function of sample state, required resolution, and time constraints.

  • Single-Crystal X-Ray Diffraction (SCXRD) - The Gold Standard: SCXRD provides absolute 3D atomic coordinates and unambiguous stereochemical assignment[2]. However, it requires the cultivation of large, highly ordered single crystals (>10 µm). For small organic molecules like 6-Methoxybenzo[d]oxazole, obtaining these crystals can take weeks and represents the primary workflow bottleneck[3].

  • Microcrystal Electron Diffraction (MicroED) - The Nano-Scale Innovator: Utilizing a cryo-transmission electron microscope (cryo-TEM), MicroED relies on electron beams that interact significantly more strongly with matter than X-rays[4]. This allows researchers to obtain sub-angstrom resolution data from nano-sized crystals (~100 nm) directly from powder formulations, completely bypassing the SCXRD crystallization bottleneck[3]. However, dynamic scattering can complicate data processing compared to traditional X-ray methods.

  • NMR Spectroscopy - The Solution-State Workhorse: NMR is indispensable for analyzing the molecule in its solvated state, providing rapid data on atomic connectivity and relative stereochemistry via 1D and 2D (NOESY/COSY) experiments[5]. Unlike crystallographic techniques, NMR cannot directly output absolute 3D atomic coordinates, making it a complementary tool rather than a standalone solution for absolute structural validation[6].

Quantitative Data Comparison
ParameterSCXRD[3]MicroED[4]NMR Spectroscopy[6]
Resolution Limit High (Sub-angstrom level)High (Sub-angstrom level)Atomic connectivity (Solution)
Sample Requirement > 10 µm single crystal~ 100 nm nano-crystals~ 1 - 5 mg in deuterated solvent
Data Acquisition Time Hours to DaysMinutes to HoursMinutes (1D) to Weeks (Complex 2D)
Primary Output Absolute 3D coordinates, bond metrics3D coordinates, electrostatic potentialChemical shifts, relative conformation
Major Limitation Requires large, high-quality crystalsDynamic scattering complicates refinementLacks absolute spatial coordinates

Experimental Workflow: Self-Validating SCXRD Protocol

In my experience overseeing structural characterization pipelines, the primary failure point in small molecule SCXRD is not the diffraction physics, but the crystallization thermodynamics. Rushing the nucleation phase inevitably leads to twinned lattices that confound refinement algorithms. The following protocol is designed to be a self-validating system.

Phase 1: Controlled Crystallization via Vapor Diffusion

  • Procedure : Dissolve 5 mg of synthesized 6-Methoxybenzo[d]oxazole in a minimal volume of dichloromethane (DCM). Place the unsealed vial inside a larger, sealed chamber containing an anti-solvent (e.g., hexanes).

  • Causality : Vapor diffusion creates a highly controlled, slow supersaturation environment. Slower nucleation kinetics heavily favor the formation of a single, highly ordered crystal lattice rather than twinned or polycrystalline aggregates, which are detrimental to resolving distinct diffraction spots.

Phase 2: Crystal Mounting and Cryoprotection

  • Procedure : Select a transparent, block-shaped crystal (>10 µm) under a polarized light microscope. Mount it on a polyimide loop using perfluoropolyether oil and immediately transfer it to the diffractometer under a 100 K nitrogen cold stream.

  • Causality : The perfluoropolyether oil acts as both an adhesive and a cryoprotectant. Flash-cooling to 100 K minimizes thermal atomic displacement (B-factors), effectively sharpening the electron density map and mitigating radiation damage from the high-energy X-ray beam[3].

Phase 3: Data Collection

  • Procedure : Irradiate the crystal using a microfocus Cu Kα source (λ = 1.54184 Å) coupled with a CMOS detector. Collect a full sphere of data using ω and φ scans.

  • Causality : Cu Kα radiation is selected over Mo Kα because its longer wavelength interacts more strongly with the light atoms (C, N, O) in 6-Methoxybenzo[d]oxazole. This yields stronger diffraction intensities and higher resolution data for small organic molecules.

Phase 4: Structure Solution and Self-Validation

  • Procedure : Integrate the data, apply multi-scan absorption corrections, and solve the phase problem using direct methods. Refine the model using full-matrix least-squares on F2 .

  • Self-Validating System : The crystallographic protocol is inherently self-validating through its final residual values. An R-factor ( R1​ ) < 0.05 (5%) and a Goodness of Fit (GoF) approaching 1.0 mathematically confirm that the experimental electron density perfectly aligns with the proposed molecular model[7]. If the R1​ exceeds 10%, the system flags potential twinning, disorder, or incorrect solvent assignment, preventing false validation.

Decision Matrix Visualization

The following diagram illustrates the logical workflow for determining the appropriate structural validation technique based on the physical state of the 6-Methoxybenzo[d]oxazole sample.

StructuralValidation Start 6-Methoxybenzo[d]oxazole (Synthesized Powder) Eval Sample State & Size Evaluation Start->Eval SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Eval->SCXRD Crystals > 10 µm MicroED Microcrystal Electron Diffraction (MicroED) Eval->MicroED Nano-crystals (~100 nm) NMR Nuclear Magnetic Resonance (NMR) Eval->NMR Amorphous / Liquid DataSCXRD Atomic Resolution Data (R1 < 5%, GoF ~ 1.0) SCXRD->DataSCXRD DataMicroED Sub-Angstrom Data (Dynamic Scattering Corrections) MicroED->DataMicroED DataNMR Solution Connectivity (1D/2D NOESY) NMR->DataNMR Validated Validated 3D Molecular Structure DataSCXRD->Validated DataMicroED->Validated DataNMR->Validated Lacks Absolute 3D Coordinates

Caption: Workflow for 6-Methoxybenzo[d]oxazole structural validation comparing SCXRD, MicroED, and NMR.

References

  • PubChem : "6-Methoxybenzo[d]oxazole | C8H7NO2 | CID 19020184" - National Institutes of Health.[Link]

  • Creative Biostructure : "SCXRD vs MicroED Comparison for Crystallography Research".[Link]

  • Portland Press : "NMR in structure-based drug design" - Essays in Biochemistry.[Link]

  • PMC : "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery" - National Institutes of Health.[Link]

  • ProteinStructures : "Protein X-Ray Structure Validation: Key Criteria".[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxybenzo[d]oxazole
Reactant of Route 2
Reactant of Route 2
6-Methoxybenzo[d]oxazole
© Copyright 2026 BenchChem. All Rights Reserved.